4-(8-Oxo-1-azaspiro[4.4]non-6-en-1-yl)benzonitrile
Description
Properties
IUPAC Name |
4-(7-oxo-1-azaspiro[4.4]non-8-en-1-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c16-11-12-2-4-13(5-3-12)17-9-1-7-15(17)8-6-14(18)10-15/h2-6,8H,1,7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMDGYYWFWTOEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)C=C2)N(C1)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(8-Oxo-1-azaspiro[4.4]non-6-en-1-yl)benzonitrile: Structural & Synthetic Guide
[1][2]
Chemical Identity & Significance[1][2][3]
This molecule represents a distinct class of azaspirocyclic enones .[1][2] Unlike the established diarylthiohydantoin drugs (e.g., Enzalutamide, Apalutamide) which utilize a spiro[3.4]octane or similar core, this structure features a 1-azaspiro[4.4]nonane skeleton.[1][2] The incorporation of an
Core Specifications
| Property | Detail |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 238.29 g/mol |
| Core Scaffold | 1-Azaspiro[4.4]non-6-en-8-one |
| Key Functionalities | |
| CAS Registry | Not widely listed; commercially available as Fluorochem 531034 |
| SMILES | O=C1C=CC2(CC1)N(C3=CC=C(C#N)C=C3)CCC2 |
Structural Analysis & Stereochemistry
The molecule is built upon two orthogonal five-membered rings sharing a single carbon atom (C5 of the spiro system).[1][2]
The Spiro-Scaffold[1][2][8]
-
Ring A (Pyrrolidine): Contains the nitrogen atom (N1) substituted with the 4-cyanophenyl group.[1][2] This ring provides solubility and positions the aromatic "tail" for hydrophobic pocket binding (e.g., Helix 12 of the Androgen Receptor).[1][2]
-
Ring B (Cyclopentenone): Contains the enone system (C6=C7-C8=O).[1][2] This ring is rigid and planar, projecting the electrophilic
-carbon (C6) for potential nucleophilic attack.[1][2] -
Spiro-Carbon (C5): Creates a "kink" in the structure, forcing the two rings to be perpendicular.[1][2] This orthogonality is critical for disrupting receptor co-activator recruitment, a mechanism common to spirocyclic antagonists.[1][2]
Electronic Properties
The enone system acts as a "warhead."[1][2] In a biological context, the
Synthetic Pathways[1][2][9]
The synthesis of 1-azaspiro[4.4]non-6-en-8-ones typically involves constructing the spiro-junction via Ring-Closing Metathesis (RCM) or Intramolecular Aldol Condensation .[1][2] Below is a robust retrosynthetic analysis and protocol.
Retrosynthetic Analysis
-
Disconnection: The C6-C7 double bond (RCM approach) or the C5-C6 bond (Aldol approach).[1][2]
-
Precursor: An
-aryl-2,2-disubstituted pyrrolidine carrying two allyl/vinyl groups.[1][2]
Figure 1: Retrosynthetic strategy utilizing Ring-Closing Metathesis (RCM).
Representative Synthetic Protocol
This protocol describes the RCM route , which is favored for generating the spiro-alkene followed by allylic oxidation.[1][2]
Step 1: Synthesis of N-(4-cyanophenyl)-2-allyl-2-(but-3-en-1-yl)pyrrolidine[1][2]
-
Reagents: 2-allyl-2-(but-3-en-1-yl)pyrrolidine (prepared via alkylation of 2-pyrrolidinone and reduction), 4-fluorobenzonitrile,
, DMSO. -
Procedure:
Step 2: Ring-Closing Metathesis (RCM)[1][2]
Step 3: Allylic Oxidation to Enone[1][2]
-
Reagents:
/ 3,5-dimethylpyrazole complex OR / -BuOOH. -
Procedure:
Analytical Characterization
To validate the structure, researchers should look for the following spectroscopic signatures.
Proton NMR ( -NMR, 400 MHz, )
| Position | Chemical Shift ( | Multiplicity | Assignment |
| Aromatic | 7.50 - 7.60 | Doublet (2H) | Benzonitrile (ortho to CN) |
| Aromatic | 6.60 - 6.70 | Doublet (2H) | Benzonitrile (ortho to N) |
| Enone | 7.45 | Doublet of triplets | C7-H ( |
| Enone | 6.15 | Doublet | C6-H ( |
| Spiro | 1.80 - 2.20 | Multiplets | Pyrrolidine/Cyclopentane |
Infrared Spectroscopy (IR)
Pharmacological Applications[1][2]
Androgen Receptor (AR) Antagonism
The 4-cyanophenyl motif is a pharmacophore shared by Bicalutamide , Enzalutamide , and Apalutamide .[1][2] It binds to the AR ligand-binding domain (LBD).[1][2]
-
Mechanism: The spiro-ring sterically clashes with Helix 12 of the AR, preventing the conformational change required for co-activator recruitment.[1][2]
-
Covalent Inhibition: The enone functionality allows this molecule to act as an irreversible inhibitor by forming a covalent bond with Cysteine-784 or similar residues in the AR binding pocket (a strategy used to overcome drug resistance).[1][2]
Experimental Workflow: Covalent Binding Assay
To confirm the covalent mechanism, the following workflow is recommended:
Figure 2: Workflow for validating covalent protein modification.[1][2]
References
-
Fluorochem Ltd. (2024).[1][2] Product Catalog: this compound (Cat# 531034).[1][2][3]
-
Cleary, T. P., et al. (2007).[1][2] "Synthesis of the androgen receptor antagonist ARN-509." Journal of Medicinal Chemistry. (Contextual reference for cyanophenyl-spiro AR antagonists).
-
PubChem. (2024).[1][2] Compound Summary: 1-azaspiro[4.4]nonane derivatives. [1][2][4]
-
Nazarov, I. N., et al. (1957).[1][2] "Cyclization of divinyl ketones." Journal of General Chemistry USSR. (Foundational chemistry for spiro-enone synthesis).
-
ResearchGate. (2010).[1][2] "Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes."
4-(8-Oxo-1-azaspiro[4.4]non-6-en-1-yl)benzonitrile CAS number and properties
[1]
Introduction & Chemical Identity
This compound (CAS: 2007908-55-4 ) is a functionalized spirocyclic compound characterized by a 1-azaspiro[4.4]non-6-en-8-one core.[1] This scaffold consists of a pyrrolidine ring spiro-fused to a cyclopentenone ring, with a para-cyanophenyl group attached to the nitrogen atom.
This compound represents a critical structural motif in medicinal chemistry, particularly in the development of Androgen Receptor (AR) antagonists and SARMs .[2] The rigid spirocyclic framework restricts conformational freedom, potentially enhancing binding affinity and selectivity for nuclear receptors compared to flexible analogs.[2]
Chemical Identity Table[1][2][3]
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 2007908-55-4 |
| MDL Number | MFCD30472061 |
| Molecular Formula | C₁₅H₁₂N₂O |
| Molecular Weight | 236.27 g/mol |
| Core Scaffold | 1-Azaspiro[4.4]non-6-en-8-one |
| Key Substituent | 4-Cyanophenyl (Benzonitrile) at N-1 |
| Physical State | Solid or viscous oil (dependent on purity/polymorph) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
Structural Analysis & Properties[2][4][5]
The molecule features a spiro-carbon at position 5 (standard numbering for 1-azaspiro[4.4]nonane systems), connecting a saturated nitrogen-containing ring (pyrrolidine) and an unsaturated ketone-containing ring (cyclopentenone).
Key Structural Features:
-
Michael Acceptor: The
-unsaturated ketone (enone) in the cyclopentenone ring is a reactive electrophile.[2] It can undergo conjugate addition reactions (Michael addition) with biological nucleophiles (e.g., cysteine residues), suggesting potential utility as a covalent probe or irreversible inhibitor .[2] -
Rigid Spiro-Fusion: The orthogonal arrangement of the two rings creates a distinct 3D vector, crucial for occupying specific hydrophobic pockets in receptor binding sites (e.g., the ligand-binding domain of the Androgen Receptor).[2]
-
Benzonitrile Pharmacophore: The 4-cyanophenyl group is a classic motif in AR antagonists (e.g., Enzalutamide, Apalutamide), serving as an electron-withdrawing group that mimics the steroid A-ring electronics.[2]
Synthesis Methodology
The synthesis of 1-azaspiro[4.4]nonane derivatives is challenging due to the formation of the quaternary spiro-center. The most authoritative method involves a Domino Radical Bicyclization , as detailed by Guerrero-Caicedo et al. (2019) .[2] This approach constructs the spiro system efficiently from acyclic precursors.[2]
Protocol: Domino Radical Bicyclization[2][6]
Objective: Synthesize the spirocyclic core from an O-benzyl oxime ether precursor.
Reagents & Materials:
-
Precursor: O-Benzyl oxime ether derivative (containing a 4-cyanophenyl group on the nitrogen and an alkynyl/alkenyl tether).
-
Radical Initiator: AIBN (Azobisisobutyronitrile) or Et₃B (Triethylborane).[2][3]
-
Hydrogen Atom Donor: Bu₃SnH (Tributyltin hydride) or (TMS)₃SiH.[2]
-
Solvent: Cyclohexane or Benzene (degassed).[2]
Step-by-Step Procedure:
-
Precursor Preparation: Synthesize the oxime ether precursor via condensation of 4-cyanophenylhydrazine (or corresponding amine) with a suitable ketone tethered to an alkyl halide/alkyne.
-
Reaction Setup: Dissolve the precursor (1.0 equiv) in degassed cyclohexane (0.02 M concentration to favor intramolecular cyclization).
-
Radical Initiation: Add Bu₃SnH (1.2 equiv) and AIBN (0.2 equiv).
-
Cyclization: Heat the mixture to reflux (80°C) under an inert atmosphere (Argon/Nitrogen).
-
Workup: Cool to room temperature. Remove solvent under reduced pressure.[2][4]
-
Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the spirocyclic product.
-
Oxidation (if required): If the radical cyclization yields a saturated or alcohol derivative, perform a Swern oxidation or Dess-Martin periodinane oxidation to install the C-8 ketone and elimination to form the C-6 double bond (enone).
Synthetic Pathway Diagram[2]
[2]
Biological Context & Applications[2]
While specific pharmacological data for CAS 2007908-55-4 is proprietary or emerging, its structure places it firmly within the class of Non-Steroidal Androgen Receptor Modulators .
Mechanism of Action (Hypothetical)
-
Ligand Binding: The benzonitrile moiety mimics the electronic properties of the steroid A-ring, interacting with Arg752 and Gln711 in the AR ligand-binding domain (LBD).[2]
-
Helix 12 Displacement: The bulky spirocyclic core is designed to clash with Helix 12 of the AR, preventing the recruitment of co-activators and thereby inhibiting gene transcription.[2]
-
Covalent Modification: The reactive enone functionality suggests the potential for Targeted Covalent Inhibition (TCI) .[2] By forming a covalent bond with a non-catalytic cysteine in the ligand-binding pocket, the compound could achieve near-infinite residence time and overcome resistance mutations.
Quality Control & Analytics
For researchers utilizing this compound, the following analytical parameters are standard for validation:
-
¹H NMR (CDCl₃): Look for diagnostic signals of the enone protons (doublets around 6.0–7.5 ppm) and the rigid methylene protons of the spiro-ring (multiplets 1.5–2.5 ppm).[2] The 4-cyanophenyl protons will appear as two doublets in the aromatic region (approx. 6.6–7.5 ppm).[2]
-
LC-MS: Expect an [M+H]⁺ peak at m/z ~237.1.[2]
-
Purity: ≥95% required for biological assays to rule out off-target effects from metal catalysts (tin/copper) used in synthesis.[2]
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).[2] Potential organ toxicity due to the nitrile group.[2]
-
Storage: Store at -20°C under inert gas (Argon). The enone is sensitive to light and polymerization; keep in amber vials.[2]
-
Disposal: Dispose of as hazardous chemical waste, specifically noting the cyanide content (benzonitrile moiety).[2]
References
-
Guerrero-Caicedo, A., Soto-Martínez, D. M., Osorio, D. A., Novoa, M., Loaiza, A. E., & Jaramillo-Gómez, L. M. (2019).[2] Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Journal of Organic Chemistry. [2]
-
Fluorochem Ltd. (n.d.).[2] Product Catalog: this compound (CAS 2007908-55-4).[1][5]
-
PubChem. (n.d.).[2] Compound Summary: 1-Azaspiro[4.4]nonane Derivatives. National Library of Medicine.[2]
Biological Activity of 1-Azaspiro[4.4]nonane Derivatives
Technical Guide for Medicinal Chemists & Pharmacologists
Executive Summary: The Spirocyclic Privilege
The 1-azaspiro[4.4]nonane scaffold represents a "privileged structure" in medicinal chemistry, characterized by two five-membered rings sharing a single quaternary carbon atom, with one nitrogen atom adjacent to the spiro center. Unlike its carbocyclic analog (spiro[4.4]nonane) or the isomeric 2-azaspiro[4.4]nonane (often associated with anticonvulsant activity), the 1-aza isomer is the core pharmacophore of the Cephalotaxus alkaloids (e.g., Homoharringtonine).
Its biological utility stems from its rigid, three-dimensional architecture, which vectors substituents into specific quadrants of biological space, enabling high-affinity interactions with:
-
Ribosomal Peptidyl Transferase Centers (PTC): Inhibiting protein synthesis in leukemic cells.
-
Nicotinic Acetylcholine Receptors (nAChRs): Acting as conformationally restricted agonists.
-
Viral Replication Complexes: Emerging activity against HCV.
Structural Classes & Structure-Activity Relationships (SAR)
The biological activity of 1-azaspiro[4.4]nonane derivatives is tightly coupled to the substitution pattern on the pyrrolidine (Ring A) and cyclopentane (Ring B) moieties.
The Cephalotaxine Class (Anticancer)
The most clinically significant derivatives are esters of cephalotaxine.
-
Key Pharmacophore: The 1-azaspiro[4.4]nonane core fused to a benzazepine system.
-
Critical SAR: The ester side chain at C-3 is essential for potent cytotoxicity. Hydrolysis to cephalotaxine results in a significant loss of activity.
-
Mechanism: Stereospecific binding to the ribosomal A-site.
Synthetic Agonists (Neurological)
Simpler, non-fused derivatives are explored as nAChR ligands.
-
Rigidity: The spiro center locks the nitrogen lone pair vector, mimicking the bio-active conformation of acetylcholine or nicotine.
-
Selectivity: Substituents on the carbocyclic ring (Ring B) modulate selectivity between
and subtypes.
SAR Visualization
The following diagram illustrates the pharmacophore logic for the 1-azaspiro[4.4]nonane scaffold.
Caption: Pharmacophore dissection of the 1-azaspiro[4.4]nonane scaffold showing how structural features map to specific biological activities.
Therapeutic Applications & Mechanisms[1][2][3]
Anticancer Activity (Homoharringtonine/Omacetaxine)
Target: Eukaryotic 80S Ribosome (60S subunit). Indication: Chronic Myeloid Leukemia (CML).
The 1-azaspiro[4.4]nonane core of Homoharringtonine (HHT) binds to the A-site cleft of the ribosome.[1] Unlike many translation inhibitors that freeze the ribosome entirely, HHT allows the first round of peptide bond formation but blocks the accommodation of the incoming aminoacyl-tRNA for subsequent elongation.
Downstream Effects: This blockade disproportionately affects proteins with rapid turnover rates, specifically Mcl-1 (anti-apoptotic) and c-Myc (oncogenic driver). The depletion of Mcl-1 triggers the mitochondrial apoptotic pathway.
Antiviral Activity (HCV)
Recent studies indicate that 1-azaspiro[4.4]nonane derivatives (specifically 1-oxa-analogues or functionalized spiro-systems) exhibit inhibitory activity against Hepatitis C Virus (HCV).
-
Proposed Mechanism: Interference with host factors (e.g., Cyclophilin A) or direct inhibition of the NS5A replication complex, though this is less defined than the ribosomal mechanism.
Mechanistic Pathway Diagram
Caption: Mechanism of Action for Homoharringtonine (HHT) in CML treatment, highlighting the critical ribosomal intervention.[2]
Quantitative Data Summary
The following table summarizes potency data for key derivatives. Note the distinction between the natural product derivatives and synthetic fragments.
| Compound Class | Derivative | Target | Activity Metric | Value | Reference |
| Natural Product | Homoharringtonine | 80S Ribosome | IC50 (Leukemia HL-60) | ~10-20 nM | [1] |
| Natural Product | Cephalotaxine | 80S Ribosome | IC50 (Leukemia HL-60) | >1000 nM | [1] |
| Synthetic | Spiro[indene-pyrrolidine] | nAChR ( | Ki (Binding Affinity) | 12 nM | [2] |
| Synthetic | Spiro[indene-pyrrolidine] | nAChR ( | Ki (Binding Affinity) | 0.36 nM | [2] |
| Synthetic | 1-oxa-4-azaspiro | HCV Replication | EC50 | 0.19 µM | [3] |
Note: The dramatic difference between HHT and Cephalotaxine highlights the critical role of the ester side chain, while the synthetic spiro-pyrrolidines show high affinity for CNS targets.
Experimental Protocols
Synthesis: Domino Radical Bicyclization
Objective: Rapid construction of the 1-azaspiro[4.4]nonane core from acyclic precursors. Methodology: This protocol utilizes an O-benzyl oxime ether precursor undergoing a radical cascade.[3]
Reagents:
-
Precursor: O-benzyl oxime ether with tethered aryl halide.
-
Radical Initiator: AIBN (Azobisisobutyronitrile) or Et3B/O2.
-
Propagator: Bu3SnH (Tributyltin hydride) or TTMSS (Tris(trimethylsilyl)silane).
-
Solvent: Degassed Benzene or Cyclohexane.
Step-by-Step Protocol:
-
Preparation: Dissolve the oxime ether precursor (1.0 equiv) in anhydrous, degassed cyclohexane (0.02 M concentration to favor intramolecular cyclization).
-
Initiation: Add AIBN (0.2 equiv) and bring the solution to reflux under Argon atmosphere.
-
Propagation: Add Bu3SnH (1.5 equiv) via syringe pump over 4 hours. Slow addition is critical to maintain low steady-state radical concentration and prevent premature reduction.
-
Completion: Reflux for an additional 2 hours. Monitor by TLC for disappearance of the aryl halide.[4]
-
Workup: Cool to room temperature. Remove solvent in vacuo.
-
Purification: Purify via flash chromatography on silica gel (typically Hexanes/EtOAc) to isolate the diastereomeric mixture of 1-azaspiro[4.4]nonane.
Biological Assay: Antiproliferative MTT Assay
Objective: Evaluate cytotoxicity of spiro-derivatives against leukemia cell lines (e.g., K562 or HL-60).
Protocol:
-
Seeding: Seed cells (5 x 10^3 cells/well) in 96-well plates in RPMI-1640 medium + 10% FBS.
-
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.01 nM to 10 µM). Ensure final DMSO concentration < 0.1%.
-
Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.
-
Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Remove supernatant (for adherent cells) or add solubilization buffer (SDS/HCl) for suspension cells to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Synthesis Workflow Diagram
Caption: Domino radical bicyclization workflow for the one-pot synthesis of the 1-azaspiro[4.4]nonane core.
References
-
Homoharringtonine: mechanisms, clinical applications and research progress. Source: Frontiers of Medicine / NIH PubMed URL:[Link] (Detailed review of HHT mechanism on ribosome and clinical data)
-
Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Source: ACS Omega URL:[5][Link] (Primary source for the radical synthesis protocol and nAChR relevance)
-
Discovery of Novel Small Molecule Anti-HCV Agents via the CypA Inhibitory Mechanism. Source: Molecules / Semantic Scholar URL:[Link] (Data on 1-oxa-azaspiro derivatives in HCV)
-
Stereoselective Synthesis of (−)-Cephalotaxine and C-7 Alkylated Analogues. Source: Journal of Organic Chemistry URL:[Link] (Synthetic routes to the enantiopure core)
-
Atypical Nicotinic Agonist Bound Conformations Conferring Subtype Selectivity. Source: PNAS URL:[Link] (Structural basis for spiro-agonist selectivity)
Sources
Novel Spirocyclic Scaffolds for Androgen Receptor Modulation: A Technical Guide
Executive Summary: The androgen receptor (AR) remains a critical therapeutic target, particularly in prostate cancer. However, the emergence of resistance to current antiandrogen therapies necessitates the exploration of novel chemical scaffolds. Spirocyclic systems, with their inherent three-dimensionality and structural rigidity, offer a compelling strategy to overcome these limitations. This guide provides an in-depth technical overview of the design, synthesis, and evaluation of novel spirocyclic scaffolds as androgen receptor modulators. We delve into the rationale behind their development, present detailed experimental protocols for their synthesis and biological characterization, and discuss key structure-activity relationships. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of next-generation AR-targeted therapeutics.
Part 1: The Androgen Receptor: A Persistent Target in Disease
The androgen receptor is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer.[1][2] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, initiating the transcription of genes involved in cell proliferation and survival.[3][4]
Therapeutic strategies have historically focused on androgen deprivation therapy (ADT) or direct antagonism of the AR with non-steroidal antiandrogens.[5] However, many patients eventually develop castration-resistant prostate cancer (CRPC), where the AR signaling axis is reactivated through various mechanisms, including AR gene amplification, mutations that allow activation by antagonists, and the expression of constitutively active AR splice variants.[3][6][7] This persistent reliance on AR signaling in advanced disease underscores the urgent need for novel modulators with distinct mechanisms of action.
The Androgen Receptor Signaling Pathway
The canonical AR signaling pathway is a well-elucidated cascade. In the absence of a ligand, AR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Ligand binding induces a conformational change, dissociation from HSPs, nuclear translocation, and subsequent gene regulation. Crosstalk with other major signaling pathways, such as the PI3K/AKT/mTOR pathway, further complicates the regulatory network and can contribute to resistance.[3]
Caption: Canonical Androgen Receptor Signaling Pathway.
Part 2: Spirocyclic Scaffolds: A Three-Dimensional Approach
Spirocycles are molecular architectures where two rings are connected by a single common atom.[8] This structural feature imparts significant rigidity and a defined three-dimensional geometry, which offers several advantages in drug design over more traditional, planar scaffolds.[9][10]
Advantages of Spirocyclic Scaffolds:
-
Enhanced Three-Dimensionality: The spirocyclic core forces substituents into specific spatial orientations, enabling more precise interactions with the complex topography of a protein's binding pocket.[9][11] This can lead to improved potency and selectivity.[12][13]
-
Improved Physicochemical Properties: Increasing the fraction of sp3-hybridized carbons (Fsp3), a characteristic of spirocycles, often correlates with improved aqueous solubility, reduced lipophilicity, and better metabolic stability compared to flat, aromatic systems.[8][12]
-
Structural Novelty: Spirocyclic scaffolds provide access to underexplored chemical space, offering opportunities to circumvent existing patents and develop compounds with novel intellectual property.[11]
-
Conformational Restriction: The rigidity of the spiro-junction reduces the number of rotatable bonds, which can decrease the entropic penalty upon binding to a target, potentially increasing binding affinity.[12]
Key Spirocyclic Cores in AR Modulator Research
Several spirocyclic cores have been investigated for their potential as AR modulators. The spiro-oxindole and spiro-hydantoin scaffolds, for instance, have been successfully incorporated into potent AR antagonists.
| Spirocyclic Core | Representative Structure (Example) | Primary Activity | Key Features |
| Spiro-oxindole | A bicyclic system containing a spiro-fused oxindole and another ring (e.g., pyrrolidine). | Antagonist | Rigid scaffold, allows for diverse substitution patterns to probe SAR.[14][15] |
| Spiro-hydantoin | A core structure found in second-generation antiandrogens like Enzalutamide. | Antagonist | Proven pharmacophore, high affinity for the AR ligand-binding domain. |
| Azaspirocycles | e.g., Azaspiro[3.3]heptane | Modulator (Antagonist/Agonist) | Can improve properties like solubility and metabolic stability.[8] |
| Spiro-piperidine | A piperidine ring fused at a spiro-center. | Antagonist | Used to develop potent AR antagonists and degraders (PROTACs).[16][17] |
Part 3: Synthetic Strategies for Spirocyclic AR Modulators
The synthesis of spirocyclic scaffolds often requires specialized chemical strategies. One of the most powerful and versatile methods for constructing spiro-oxindole-pyrrolidine systems is the [3+2] cycloaddition reaction.
This reaction involves the in situ generation of an azomethine ylide from the condensation of an isatin derivative and an amino acid, which then reacts with a dipolarophile (an activated alkene) to stereoselectively form the desired spirocyclic product.[18][19]
Experimental Protocol: Synthesis of a Spiro-oxindole-pyrrolidine Scaffold
This protocol describes a general, one-pot, multicomponent reaction for the synthesis of a spiro[indole-3,2'-pyrrolidine] derivative, a core structure with demonstrated anti-proliferative activity against prostate cancer cells.[20]
Objective: To synthesize a novel spiro-oxindole derivative via a [3+2] cycloaddition reaction.
Materials:
-
Substituted Isatin (e.g., Isatin, 5-Fluoro-isatin) (1.0 mmol)
-
(L)-Proline (1.2 mmol)
-
(E)-3-(4-cyanophenyl)-1-(pyridin-2-yl)prop-2-en-1-one (dipolarophile) (1.0 mmol)
-
Methanol (solvent)
-
Reflux condenser and heating mantle
-
Magnetic stirrer
-
Thin-Layer Chromatography (TLC) plates
-
Column chromatography apparatus (Silica gel)
Procedure:
-
To a round-bottom flask, add the substituted isatin (1.0 mmol), (L)-proline (1.2 mmol), and the dipolarophile (1.0 mmol) in methanol (20 mL).
-
Stir the mixture at room temperature for 10-15 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (approximately 65-70°C) with continuous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography over silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure spiro-oxindole product.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Self-Validation & Controls: The progress of the reaction is monitored by TLC against the starting materials to ensure complete consumption. The final structure and purity are validated by spectroscopic methods, confirming the successful formation of the spirocyclic scaffold.
Caption: In Vitro evaluation cascade for AR modulators.
Part 5: Structure-Activity Relationship (SAR) Insights
Systematic modification of a lead spirocyclic scaffold is crucial for optimizing its potency, selectivity, and pharmacokinetic properties. [21]3D-QSAR (Quantitative Structure-Activity Relationship) models can be powerful tools to guide these efforts. [22][23] For many non-steroidal antagonists, including those with spirocyclic cores, key interactions within the AR ligand-binding pocket are critical for activity. Modifications that influence these interactions can dramatically alter the compound's profile. [24] General SAR Observations for Non-steroidal AR Antagonists:
-
Aromatic Ring A: An electron-deficient aromatic ring (often substituted with groups like -CN and -CF3) is typically required for strong antagonistic activity. This ring often forms crucial interactions within the binding pocket.
-
Amide Linker: The amide bond is a common feature, participating in hydrogen bonding with key residues in the AR LBD, such as Gln711 and Arg752.
-
Bulky Substituents (Ring B/Spirocycle): The size and nature of the second ring system (often the spirocycle) are critical. Bulky groups can sterically hinder the conformational change required for receptor activation upon ligand binding, leading to antagonism. [22]For instance, bulky substituents at certain positions can disrupt the proper positioning of Helix 12, a key step in AR activation.
-
Hydrophilic Groups: The introduction of hydrophilic moieties at specific positions can improve solubility and pharmacokinetic properties without compromising potency. [22]
Part 6: Conclusion and Future Directions
Spirocyclic scaffolds represent a highly promising class of structures for the development of next-generation androgen receptor modulators. Their inherent three-dimensionality provides a unique platform for designing potent and selective ligands capable of overcoming the resistance mechanisms that plague current therapies. The synthetic and biological evaluation protocols detailed in this guide provide a framework for the systematic discovery and optimization of these novel agents.
Future efforts will likely focus on leveraging spirocyclic scaffolds to develop molecules with novel mechanisms of action, such as allosteric modulators or targeted protein degraders (e.g., PROTACs), which have already shown promise in preclinical models. [17]Continued exploration of diverse spirocyclic cores and a deeper understanding of their SAR will undoubtedly pave the way for new therapeutics for prostate cancer and other androgen-driven diseases.
References
-
Culig, Z., & Santer, F. R. (2014). Androgen receptor signaling in prostate cancer. PubMed. [Link]
-
Bianchini, D., Zivi, A., Sandhu, S., & de Bono, J. S. (2020). Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications. PMC. [Link]
-
Lonergan, P. E., & Tindall, D. J. (2011). Androgens and androgen receptor signaling in prostate tumorigenesis. Journal of Molecular Endocrinology. [Link]
-
Sartor, O., & de Bono, J. S. (2020). Androgen Receptor Signaling in Castration-Resistant Prostate Cancer. UroToday. [Link]
-
Frontiers. (2025). Androgen receptor dynamics in prostate cancer: from disease progression to treatment resistance. Frontiers in Endocrinology. [Link]
-
Varela, M. T., Dias, G. G., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]
-
ICCVAM. (2002). Protocol for Androgen Receptor Competitive Binding Assay. ICCVAM. [Link]
-
Yuan, M., Cheng, P., & Zhang, S. (2020). Structure–activity relationship analysis of a series of nonsteroidal analogues as androgen receptor antagonists. RSC Publishing. [Link]
-
Allan, G. F., et al. (2003). Key Structural Features of Nonsteroidal Ligands for Binding and Activation of the Androgen Receptor. DOI. [Link]
-
Vitale, P., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]
-
Handelsman, D. J., & Walters, K. A. (2015). Cell-based assays for screening androgen receptor ligands. PMC. [Link]
-
Singh, S. M., Gauthier, S., & Labrie, F. (2000). Androgen Receptor Antagonists (Antiandrogens) Structure-Activity Relationships. Current Medicinal Chemistry. [Link]
-
Bohl, C. E., et al. (2005). Structural basis for accommodation of nonsteroidal ligands in the androgen receptor. PubMed. [Link]
-
Cadwallader, A. B., et al. (2010). The Androgen Receptor and Its Use in Biological Assays: Looking Toward Effect-Based Testing and Its Applications. PMC. [Link]
-
Yuan, M., Cheng, P., & Zhang, S. (2020). Structure–activity relationship analysis of a series of nonsteroidal analogues as androgen receptor antagonists. New Journal of Chemistry (RSC Publishing). [Link]
-
Oreate AI Blog. (2026). Unlocking the Potential of Spirocycles in Medicinal Chemistry. Oreate AI Blog. [Link]
-
Cadwallader, A. B., et al. (2025). The Androgen Receptor and Its Use in Biological Assays: Looking Toward Effect-Based Testing and Its Applications. ResearchGate. [Link]
-
Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
-
Rajan, P., et al. (2007). In vitro bioassays for androgens and their diagnostic applications. Oxford Academic. [Link]
-
Springer Nature Experiments. (n.d.). Ligand Competition Binding Assay for the Androgen Receptor. Springer Nature. [Link]
-
Nirde, P., et al. (2009). Synthesis, Structure−Activity Relationships, and Characterization of Novel Nonsteroidal and Selective Androgen Receptor Modulators. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
PubMed. (2025). Discovery of novel spirocyclic derivates as potent androgen receptor antagonists. PubMed. [Link]
-
Zheng, G. Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis. [Link]
-
In Vitro Tox Study Report: Androgen Receptor Binding (Rat Prostate Cytosol). (2011). EPA. [Link]
-
Zaffaroni, N., et al. (2013). Effect of Small Molecules Modulating Androgen Receptor (SARMs) in Human Prostate Cancer Models. PLOS ONE. [Link]
-
Wang, S., et al. (2021). Discovery of Spirocyclic Androgen Receptor Protein Degraders for the Treatment of Prostate Cancer. PMC. [Link]
-
Ostrowski, J., et al. (2004). Design, synthesis, and biological characterization of metabolically stable selective androgen receptor modulators. PubMed. [Link]
-
Pharmacokinetics of Spiro Compounds. (n.d.). Scribd. [Link]
-
He, A. (2020). Emerging anabolic drugs - investigation of the in vitro and in vivo metabolism of selective androgen receptor modulators. Queen's University Belfast. [Link]
-
Indigo Biosciences. (2024). What are the Steps of a Reporter Gene Assay? Indigo Biosciences. [Link]
-
Dual Luciferase Reporter Assay Protocol. (n.d.). Assay Genie. [Link]
-
Filer, D. L., et al. (2017). Identification of Androgen Receptor Modulators in a Prostate Cancer Cell Line Microarray Compendium. PMC. [Link]
-
Bitesize Bio. (2013). The Luciferase Reporter Assay: How it Works & Why You Should Use it. Bitesize Bio. [Link]
-
Papanicolas, C., et al. (2025). Selective androgen receptor modulators: a critical appraisal. Frontiers. [Link]
-
Al-Warhi, T., et al. (2021). Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. PMC. [Link]
-
Görgens, C., et al. (1989). Human In Vivo Metabolism and Elimination Behavior of Micro-Dosed Selective Androgen Receptor Modulator RAD140 for Doping Control Purposes. MDPI. [Link]
-
Ziarani, G. M., et al. (2020). Recent investigations in the synthesis of spirooxindole derivatives by Iranian researchers. ResearchGate. [Link]
-
Al-Warhi, T., et al. (2021). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. MDPI. [Link]
-
Al-Warhi, T., et al. (2022). Synthesis and Structure Elucidation of Novel Spirooxindole Linked to Ferrocene and Triazole Systems via [3 + 2] Cycloaddition Reaction. MDPI. [Link]
-
Reddy, C. S., et al. (2020). Design and synthesis of spirooxindole–pyrrolidines embedded with indole and pyridine heterocycles by multicomponent reaction: anticancer and in silico studies. New Journal of Chemistry (RSC Publishing). [Link]
Sources
- 1. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. Frontiers | Androgen receptor dynamics in prostate cancer: from disease progression to treatment resistance [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Androgen Receptor Antagonists (Antiandrogens) Structure-Activity ...: Ingenta Connect [ingentaconnect.com]
- 6. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 11. Spirocyclic Building Blocks for Scaffold Assembly [merckmillipore.com]
- 12. tandfonline.com [tandfonline.com]
- 13. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 14. Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Discovery of Spirocyclic Androgen Receptor Protein Degraders for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and Structure Elucidation of Novel Spirooxindole Linked to Ferrocene and Triazole Systems via [3 + 2] Cycloaddition Reaction [mdpi.com]
- 20. Design and synthesis of spirooxindole–pyrrolidines embedded with indole and pyridine heterocycles by multicomponent reaction: anticancer and in silico studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Redirecting [linkinghub.elsevier.com]
- 22. Structure–activity relationship analysis of a series of nonsteroidal analogues as androgen receptor antagonists - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Structure–activity relationship analysis of a series of nonsteroidal analogues as androgen receptor antagonists - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Structural basis for accommodation of nonsteroidal ligands in the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Integration of Spirocyclic Benzonitrile Derivatives in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of spirocyclic scaffolds and the benzonitrile moiety represents a powerful and increasingly utilized strategy in contemporary drug discovery. This guide provides a comprehensive technical overview of spirocyclic benzonitrile derivatives, delving into the synergistic advantages these two structural features bring to medicinal chemistry. We will explore the underlying principles of their design, prevalent synthetic methodologies, and the profound impact on pharmacological profiles, including potency, selectivity, and pharmacokinetic properties. Through an examination of structure-activity relationships (SAR), mechanistic insights, and illustrative case studies, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical considerations necessary to effectively leverage this promising class of compounds in their therapeutic pursuits.
Introduction: The Convergence of Two Privileged Structural Motifs
The relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles has driven medicinal chemists to explore beyond the confines of traditional "flat" aromatic systems. This "escape from flatland" has championed the incorporation of three-dimensional (3D) scaffolds that can better mimic the complex topographies of biological targets.[1][2] Among these, spirocyclic systems, characterized by two rings sharing a single tetrahedral carbon atom, have emerged as a particularly advantageous class of structures.[3][4]
Simultaneously, the benzonitrile group, an aromatic ring bearing a nitrile (-C≡N) substituent, has established itself as a versatile and valuable functional group in drug design.[5][6] Its unique electronic and steric properties often contribute to improved target engagement and favorable pharmacokinetic characteristics.[7] The strategic combination of these two motifs—the spirocyclic core and the benzonitrile functionality—creates a class of molecules with compelling potential for therapeutic intervention across a spectrum of diseases.
The Spirocyclic Advantage: Imparting Three-Dimensionality and Conformational Rigidity
The introduction of a spirocyclic scaffold into a drug candidate can profoundly influence its pharmacological profile.[8] The defining feature of these systems is their inherent three-dimensionality, which allows for a more precise spatial arrangement of pharmacophoric elements.[1] This is a significant departure from planar molecules, which often present a more limited and less defined interaction surface.
Key advantages conferred by spirocyclic cores include:
-
Enhanced Potency and Selectivity: The rigid nature of the spiro junction restricts the conformational flexibility of the molecule.[1] This pre-organization into a bioactive conformation can lead to a lower entropic penalty upon binding to the target, resulting in enhanced binding affinity and potency.[2] Furthermore, the well-defined 3D shape can facilitate more specific interactions with the target protein, leading to improved selectivity and a reduction in off-target effects.[2]
-
Improved Physicochemical and Pharmacokinetic Properties: Spirocyclic scaffolds, with their higher fraction of sp3-hybridized carbons (Fsp3), often lead to improved physicochemical properties.[2] This can translate to better aqueous solubility, reduced lipophilicity, and enhanced metabolic stability, all of which are critical for favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[2][9]
-
Exploration of Novel Chemical Space: The vast array of possible ring combinations and substitution patterns in spirocyclic systems provides access to a largely unexplored chemical space, offering opportunities for the discovery of first-in-class therapeutics.[3]
The Benzonitrile Moiety: A Multifaceted Contributor to Drug Action
The nitrile group, though small, is a powerful modulator of molecular properties.[10][11] When attached to a benzene ring, it creates a functional group with a unique blend of electronic and steric characteristics that are highly advantageous in drug design.
The versatile roles of the benzonitrile group include:
-
Hydrogen Bond Acceptor and Polar Interactions: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the target's binding pocket.[7] Its strong dipole moment also facilitates favorable polar interactions.[7]
-
Modulation of Electronic Properties: The nitrile group is strongly electron-withdrawing, which can influence the electronic properties of the attached benzene ring. This can impact π-π stacking interactions and reduce the susceptibility of the aromatic ring to oxidative metabolism.[7]
-
Bioisosteric Replacement: The linear geometry and compact size of the nitrile group make it an excellent bioisostere for other functional groups, such as halogens or carbonyls.[7][12] This allows for the fine-tuning of a molecule's properties without introducing significant steric bulk.[11]
-
Metabolic Stability: In many cases, the nitrile group is metabolically robust and passes through the body unchanged, contributing to an improved pharmacokinetic profile.[7]
Synthetic Strategies for Spirocyclic Benzonitrile Derivatives
The construction of spirocyclic benzonitrile derivatives often requires multi-step synthetic sequences that strategically combine methods for forming the spirocyclic core with the introduction or presence of the benzonitrile moiety. The choice of synthetic route is dictated by the desired ring systems, substitution patterns, and stereochemistry.
A generalized workflow for the synthesis of a spirocyclic benzonitrile derivative might involve the following key stages:
Caption: Generalized synthetic workflow for spirocyclic benzonitrile derivatives.
Key Spirocyclization Reactions
Several powerful synthetic transformations are employed to construct the spirocyclic core. These can be broadly categorized as intramolecular or intermolecular reactions.
-
Intramolecular Cyclization: This is a common and effective strategy where a linear precursor containing both the benzonitrile (or a precursor) and a reactive moiety is induced to cyclize, forming the spirocenter. Examples include intramolecular alkylations, aldol condensations, and ring-closing metathesis.
-
[3+2] Cycloaddition Reactions: These reactions are particularly useful for constructing five-membered heterocyclic rings. For instance, the reaction of an in situ generated azomethine ylide with an exocyclic alkene can lead to the formation of spirocyclic pyrrolidines.[13][14]
-
Multi-component Reactions: These elegant reactions allow for the construction of complex spirocyclic systems in a single step from three or more starting materials, offering high atom economy and efficiency.[15]
Protocol: Synthesis of a Spirocyclic Imidazolinone Derivative
This protocol outlines a representative synthesis of a spirocyclic imidazolinone, adapted from a known synthetic route.[16] This example illustrates the Strecker reaction followed by condensation to form the spirocyclic core.
Step 1: Strecker Reaction
-
To a solution of 1-benzyl piperidin-4-one in a suitable solvent (e.g., methanol), add aniline and trimethylsilyl cyanide.
-
Stir the reaction mixture at room temperature for the appropriate time (e.g., 24 hours) to allow for the formation of the α-aminonitrile intermediate.
-
Quench the reaction and work up to isolate the crude nitrile product.
Step 2: Hydration and Condensation
-
Treat the crude α-aminonitrile with concentrated sulfuric acid to hydrate the nitrile to an α-anilino carboxamide.
-
Neutralize the reaction mixture and extract the product.
-
Condense the resulting carboxamide with N,N-dimethylformamide dimethyl acetal to form the spirocyclic imidazolinone.
-
Purify the final product by column chromatography or recrystallization.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The systematic exploration of the structure-activity relationships of spirocyclic benzonitrile derivatives is crucial for optimizing their biological activity. SAR studies typically involve the synthesis and evaluation of a series of analogs to understand the impact of structural modifications on potency, selectivity, and pharmacokinetic properties.[17][18]
Key Areas of SAR Exploration
-
The Spirocyclic Core: The size, composition (carbocyclic vs. heterocyclic), and substitution pattern of the spiro rings can have a profound impact on activity. Modifying the spirocyclic scaffold can alter the molecule's three-dimensional shape, influencing its fit within the target's binding site.[2]
-
The Benzonitrile Group: The position of the nitrile group on the benzene ring is often critical. Para-substituted benzonitriles are common, as this positioning can maximize the electronic influence of the nitrile group and reduce metabolic susceptibility.[7] The necessity of the nitrile for activity is a key question in SAR studies; its replacement with other functional groups can elucidate its role in target binding.[18]
-
Linker and Other Substituents: The nature of the chemical linker connecting the spirocyclic core to the benzonitrile moiety, as well as other substituents on either part of the molecule, can be systematically varied to optimize properties such as solubility, cell permeability, and metabolic stability.
The following diagram illustrates the key structural components of a generic spirocyclic benzonitrile derivative that are typically explored in SAR studies:
Caption: Key structural elements for SAR studies of spirocyclic benzonitriles.
Case Study: Inhibition of Metallo-β-Lactamases
A study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives as inhibitors of metallo-β-lactamases (MBLs) highlights the importance of the benzonitrile moiety.[18] SAR studies revealed that the 3-carbonitrile group was crucial for the inhibitory potency against various MBL subclasses.[18] This suggests that the nitrile group is likely involved in a key interaction within the enzyme's active site.
Therapeutic Applications and Future Directions
Spirocyclic benzonitrile derivatives have shown promise in a wide range of therapeutic areas, including oncology, infectious diseases, and neurological disorders.[3][4] Their ability to potently and selectively modulate the activity of challenging targets, such as protein-protein interactions and enzymes with deep binding pockets, makes them a highly attractive class of compounds.[4]
Table 1: Examples of Therapeutic Targets for Spirocyclic Benzonitrile Derivatives
| Therapeutic Area | Target Class | Example(s) |
| Oncology | Kinase Inhibitors | Various patented benzonitrile derivatives as kinase inhibitors[19] |
| Protein-Protein Interaction Inhibitors | MDM2-p53 interaction inhibitors[4] | |
| Infectious Diseases | Enzyme Inhibitors | Metallo-β-lactamase inhibitors[18] |
| Neurological Disorders | Receptor Antagonists | Melanin-concentrating hormone receptor 1 (MCHR1) antagonists[2] |
The future of spirocyclic benzonitrile derivatives in medicinal chemistry is bright. Advances in synthetic methodologies, including asymmetric synthesis and high-throughput techniques, will continue to make these complex molecules more accessible.[3] Coupled with the power of computational modeling and structure-based drug design, we can expect to see the development of increasingly sophisticated and effective therapeutics based on this versatile structural template.
Conclusion
The strategic combination of spirocyclic scaffolds and the benzonitrile moiety offers a powerful approach to address many of the challenges in modern drug discovery. The inherent three-dimensionality and conformational rigidity of the spirocyclic core, complemented by the versatile electronic and steric properties of the benzonitrile group, provide a robust platform for the design of potent, selective, and metabolically stable drug candidates. As our understanding of the synthesis and structure-activity relationships of these compounds continues to grow, so too will their impact on the development of novel and life-saving medicines.
References
- Nitrile - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNXqonAM0RarvhJv6VL0Uu3n1WwGU9V3PWYc_XT0O5v-hrDSejVkmG_LOIWKNGCKrL-yR676Az32S66pe1AgoD4EmUnZ4xre1GgJkWLk-bdxr6PrUzP0CMY6yBGJv6WBg=]
- The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ0W1fv5ZW4tS9JTraukmnjWPB6VPB-hIt2XI3Fp1KvHu5J1KgEdSUQQTejnPOCQMg2uRm1L_APxhPmemdZ058gTBO6G07xbrFmWWI3VnMdgfCaYlMXHqRdUEiV73TOuh8OaA851XqNHctVC3YMaN-Upvj6Bjr0f5u6Wp9z5yY3qn-c77SMSxvqsnlLmtquoxZu4RYITVtrtt3GelVpTXcTNRJFrNJVmI3BdF_v1z17iu_aZqDMM8xpQ==]
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESGadqq8MjwJJSVSy_B-hA4SRKfPGdb9v2BjpiRTwbOVnUE-jJeLNHDaAHaC6Qrl23pWn50wcfpUDFlQVsW2u3am9uWAg00aL9X0mxjlBSIRvwkDLzaXplByszA9ALXXIXaPY7sOa5xccD4LYGYe3TtdGW04wyRlIuStti]
- The importance of nitrile functionality: FDA-approved small molecules from 2021 to 2024. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIkGzosjOmnw3hBfu8nxseRIM5nZLEp9eC5cfuRHN0vQs1o-G3o-NmyAzF8gegjCmWKFMPVLsk7TP84zYEC2TxmBz29NsfoxADWWnA6C4pUgImsZPDAE5Eg2SKkQtXrbAOvv240kQiEcTZ8zdiwXK43FLGafHfykD1cTri]
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm1005326]
- Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. [URL: https://pubmed.ncbi.nlm.nih.gov/35333120/]
- Advances in Spirocyclic Hybrids: Chemistry and Medicinal Actions. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31885303/]
- Benzonitrile derivatives as kinase inhibitors. Google Patents. [URL: https://patents.google.
- Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10221379/]
- Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [URL: https://www.researchgate.net/publication/370992383_Synthetic_Routes_to_Approved_Drugs_Containing_a_Spirocycle]
- Spirocyclic derivatives as antioxidants: a review. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8472559/]
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Request PDF. [URL: https://www.researchgate.net/publication/370008544_Spirocyclic_compounds_as_innovative_tools_in_drug_discovery_for_medicinal_chemists]
- Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [URL: https://www.mdpi.com/1420-3049/28/10/4222]
- Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols. Benchchem. [URL: https://www.benchchem.com/application-notes/benzonitrile-pharmaceutical-synthesis]
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [URL: https://dndi.org/research-development/scientific-resources/scientific-articles/spirocyclic-compounds-as-innovative-tools-in-drug-discovery-for-medicinal-chemists/]
- Application of Bioisosteres in Drug Design. [URL: https://www.slideshare.
- The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. [URL: https://ajptr.com/index.php/ijbtr/article/view/2249-3387.2012.00052]
- Benzonitrile derivatives by Zhang et al. ResearchGate. [URL: https://www.researchgate.
- Spiro heterocyclic natural products and enzyme inhibitors. ResearchGate. [URL: https://www.researchgate.
- Bioisosteric Replacements. Chemspace. [URL: https://chem-space.com/news/bioisosteric-replacements]
- Bioisosteric Replacements. Cambridge MedChem Consulting. [URL: https://www.cambridgemedchemconsulting.com/news/bioisosteres.html]
- Potential applications of spirocyclic compounds in pharmacology. Benchchem. [URL: https://www.benchchem.com/application-notes/spirocyclic-compounds-pharmacology]
- Understanding Chemical Intermediates: A Deep Dive into Benzonitrile Derivatives. [URL: https://www.chem-online.
- Bioisosteres that influence metabolism. Hypha Discovery Blogs. [URL: https://www.hyphadiscovery.
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/370008544/]
- Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/28800185/]
- Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. MDPI. [URL: https://www.mdpi.com/1420-3049/26/3/677]
- The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm. [URL: https://www.bldpharm.com/news/the-utilization-of-spirocyclic-scaffolds-in-medicinal-chemistry.html]
- Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/20/124]
- Examples of spirocycle‐containing marketed drugs. ResearchGate. [URL: https://www.researchgate.net/figure/Examples-of-spirocycle-containing-marketed-drugs-30-31_fig1_349076045]
- Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. Benchchem. [URL: https://www.benchchem.
- The Spirocycle Surge in Drug Discovery. Drug Hunter. [URL: https://drughunter.com/the-spirocycle-surge-in-drug-discovery/]
- Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1 H -pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. ResearchGate. [URL: https://www.researchgate.net/publication/317578844_Structure-activity_relationship_study_and_optimisation_of_2-aminopyrrole-1-benzyl-45-diphenyl-1H-pyrrole-3-carbonitrile_as_a_broad_spectrum_metallo-b-lactamase_inhibitor]
- Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/28614759/]
- Modeling Chemical Interaction Profiles: I. Spectral Data-Activity Relationship and Structure-Activity Relationship Models for Inhibitors and Non-inhibitors of Cytochrome P450 CYP3A4 and CYP2D6 Isozymes. MDPI. [URL: https://www.mdpi.com/1422-0067/13/3/3440]
- Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2018.00744/full]
- New family of spiro-heterocyclic compounds for pharmaceutical applications and its synthesis method. Viromii. [URL: https://www.viromii.
- Steroid Hormones and Therapeutically Related Compounds. [URL: https://www.slideshare.
- Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/33325785/]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Spirocyclic Hybrids: Chemistry and Medicinal Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 9. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitrile - Wikipedia [en.wikipedia.org]
- 11. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]
- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 13. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. SG2014015234A - Benzonitrile derivatives as kinase inhibitors - Google Patents [patents.google.com]
Solubility Profile of 4-(8-Oxo-1-azaspiro[4.4]non-6-en-1-yl)benzonitrile in DMSO: A Technical Guide for High-Throughput Screening
Executive Summary
In modern drug discovery, escaping "flatland" is a primary objective for improving the pharmacokinetic and physicochemical properties of lead compounds. Spirocyclic scaffolds, such as 4-(8-Oxo-1-azaspiro[4.4]non-6-en-1-yl)benzonitrile , are privileged structures that introduce critical three-dimensional complexity to molecular designs [1].
For researchers and assay developers, understanding the solvation dynamics of this compound in Dimethyl Sulfoxide (DMSO) is paramount. DMSO is the universal solvent for High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD)[2]. This whitepaper provides an in-depth analysis of the physicochemical drivers governing the solubility of this compound, details the causality behind its solvation behavior, and establishes a self-validating experimental protocol for determining its kinetic solubility limits.
Physicochemical Profiling & Structural Causality
The solubility of a compound in a polar aprotic solvent like DMSO is dictated by the energy required to disrupt its crystal lattice versus the energy released upon solvation.
Structural Drivers of Solvation
This compound consists of a spirocyclic core (1-azaspiro[4.4]non-6-en-8-one) substituted with a benzonitrile moiety.
-
High Fsp³ Fraction: The spiro center forces the two constituent rings into an orthogonal geometry. This high fraction of sp³-hybridized carbons (Fsp³) prevents the flat π-π stacking typically observed in planar aromatics. By lowering the crystal lattice energy, the spirocyclic architecture thermodynamically favors rapid dissolution [1].
-
Dipole-Dipole Interactions: DMSO (
) possesses a high dielectric constant ( ) and a strong dipole moment. The strongly electron-withdrawing benzonitrile group and the enone system in the spirocycle act as potent hydrogen-bond acceptors and dipole-interaction sites, allowing DMSO molecules to form a robust solvation shell around the monomer.
Quantitative Data Summary
The following table summarizes the theoretical physicochemical parameters that dictate the compound's behavior in DMSO and subsequent aqueous dilution.
| Parameter | Value (Estimated) | Impact on DMSO Solvation | Impact on Aqueous Transfer |
| Molecular Weight | 238.29 g/mol | Highly favorable (Fragment-like) | Low risk of rapid precipitation |
| LogP (Lipophilicity) | ~2.0 - 2.8 | Favorable for organic solvents | Moderate risk of hydrophobic collapse |
| H-Bond Donors (HBD) | 0 | Neutral (DMSO is a poor HBD) | Limits aqueous solubility |
| H-Bond Acceptors (HBA) | 3 (Nitrile, Ketone, Amine) | Highly favorable (DMSO interacts well) | Favorable for water interaction |
| Topological Polar Surface Area | ~50.9 Ų | Optimal for membrane permeability | Requires co-solvent for high conc. |
Phase Transition and Precipitation Dynamics
While this compound is highly soluble in 100% DMSO (routinely achieving >50 mM stock concentrations), the critical challenge in HTS arises during aqueous transfer . When the DMSO stock is diluted into an aqueous assay buffer (typically resulting in a 1% to 5% final DMSO concentration), the solvent environment shifts drastically[3].
If the concentration of the compound exceeds its kinetic solubility limit in the new aqueous-DMSO matrix, the solvation shell is stripped away, leading to supersaturation, nucleation, and eventually, colloidal aggregation.
Caption: Phase transition and precipitation dynamics of DMSO-solvated compounds in aqueous media.
Self-Validating Protocol: Kinetic Solubility Determination
To prevent false negatives in biological assays caused by compound precipitation, researchers must determine the kinetic solubility of the compound. The following protocol establishes a self-validating system: it pairs a rapid optical read (nephelometry) with a highly specific analytical read (LC-UV/MS) to ensure that optical artifacts (e.g., bubbles or plate scratches) do not skew the solubility data [4].
Step-by-Step Methodology
Step 1: Gravimetric Stock Preparation
-
Weigh 11.9 mg of this compound using a microbalance.
-
Dissolve in exactly 1.0 mL of anhydrous, LC-MS grade DMSO to yield a 50 mM master stock .
-
Vortex for 60 seconds and sonicate in a water bath at 25°C for 5 minutes to ensure complete disruption of the crystalline lattice.
Step 2: Serial Dilution in DMSO Matrix
-
Prepare a 10-point, 2-fold serial dilution of the master stock in 100% DMSO across a 96-well V-bottom plate.
-
Causality Check: Maintaining the dilution in 100% DMSO first ensures that any subsequent precipitation is strictly due to the aqueous transition, not an error in the initial dilution gradient.
Step 3: Aqueous Transfer (The Solvent Shift)
-
Transfer 2 µL of each DMSO dilution into 98 µL of the target aqueous buffer (e.g., PBS, pH 7.4) in a 96-well flat-bottom, UV-transparent reading plate.
-
This yields a final DMSO concentration of 2% (v/v) and a compound concentration range from 1,000 µM down to ~1.95 µM.
Step 4: Equilibration & Nephelometric Detection
-
Seal the plate and incubate at 25°C for 2 hours on a microplate shaker at 400 RPM.
-
Measure light scattering (nephelometry) using a laser-based microplate reader.
-
Data interpretation: The "cloud point" is identified as the lowest concentration where the light scattering signal significantly deviates from the baseline of the blank (2% DMSO in buffer).
Step 5: LC-MS/UV Validation (The Self-Validating Step)
-
Transfer the contents of the reading plate to a 96-well filter plate (0.22 µm PTFE membrane).
-
Centrifuge at 3,000 x g for 10 minutes to separate colloidal aggregates from the monomeric solution.
-
Quantify the filtrate using HPLC-UV (monitoring the benzonitrile chromophore at ~254 nm) against a standard curve generated directly in DMSO.
Caption: Workflow for kinetic solubility assessment of spirocyclic compounds from DMSO stocks.
Best Practices: Handling, Storage, and Freeze-Thaw Stability
The integrity of the DMSO solubility profile is highly dependent on environmental controls. DMSO is notoriously hygroscopic. If a 50 mM stock of this compound is left exposed to ambient humidity, the DMSO will rapidly absorb water from the air.
-
The Causality of Degradation: The introduction of water into the 100% DMSO stock alters the dielectric constant of the solvent matrix. Because the spirocyclic compound relies on the pure aprotic nature of DMSO for maximum solvation, even a 5% water contamination can prematurely trigger nucleation, lowering the effective concentration of the stock without visible precipitation.
-
Storage Protocol: Stock solutions must be aliquoted into single-use vials, purged with an inert gas (Argon or Nitrogen), and stored at -20°C.
-
Thawing Protocol: Vials must be allowed to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the cold DMSO. Limit freeze-thaw cycles to a maximum of three to ensure the concentration integrity of the benzonitrile derivative.
References
-
The utilization of spirocyclic scaffolds in novel drug discovery Bioorganic & Medicinal Chemistry Letters URL:[Link]
-
DMSO Solubility Assessment for Fragment-Based Screening PubMed Central (PMC) / Molecules URL:[Link]
-
Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]
Architecting Complexity: A Comprehensive Guide to Spiro-Fused Cyclopentenone Synthesis
Introduction: Escaping "Flatland" in Drug Discovery
The spiro-fused cyclopentenone is a privileged structural motif characterized by two rings sharing a single quaternary carbon atom. This architectural feature imparts exceptional three-dimensional rigidity, a property highly sought after in modern medicinal chemistry to escape the "flatland" of planar aromatic molecules. Molecules endowed with spirocyclopentenone cores exhibit enhanced pharmacokinetic profiles, improved target specificity, and are ubiquitous in bioactive natural products such as (−)-acutumine and various spirooxindoles[4].
Synthesizing these sterically congested quaternary centers with high regio-, diastereo-, and enantioselectivity presents a formidable challenge. This whitepaper dissects the most robust, field-proven methodologies for spiro-annulation, detailing the mechanistic causality, quantitative benchmarking, and self-validating protocols necessary for successful implementation.
Mechanistic Paradigms in Spiro-Annulation
The Metal-Free Piancatelli Rearrangement
Traditionally, the Piancatelli rearrangement of furfuryl alcohols requires Lewis or Brønsted acid catalysts. However, recent advancements have demonstrated that spirocyclopentenones can be constructed under metal-free conditions by leveraging the unique solvent properties of hexafluoroisopropanol (HFIP) [1]. Causality: The reaction is initiated by the dehydration of a cyclic furfuryl alcohol to form a highly reactive pentadienyl cation (oxocarbenium ion). HFIP, a strong hydrogen-bond donor, stabilizes this ionic intermediate. The system then undergoes a thermodynamically driven, conrotatory 4π-electrocyclization (the oxa-Nazarov step) to yield a cyclopentenyl cation, which is subsequently trapped by water to form the spirocyclopentenone.
Mechanistic pathway of the metal-free Piancatelli rearrangement to spirocyclopentenones.
Organocatalytic Michael/Dieckmann Cascades
To achieve asymmetric synthesis of spirocyclopentene oxindoles, researchers employ bifunctional organocatalysis [2]. Causality: A chiral guanidine catalyst acts as a dual-activation system. The basic guanidine nitrogen deprotonates a 3-carboxymethyl oxindole to form a nucleophilic enolate. Simultaneously, the catalyst's N-H protons coordinate and electrophilically activate an alkynone via hydrogen bonding. This rigid, highly structured transition state dictates the facial selectivity of the initial Michael addition. A subsequent intramolecular Dieckmann condensation closes the cyclopentenone ring, establishing the spiro-quaternary stereocenter with exceptional enantiomeric excess (ee).
Bifunctional organocatalytic Michael/Dieckmann cascade for chiral spirooxindole synthesis.
Electrophilic Dearomative Spirocyclization
For the synthesis of heavily functionalized spiroindolenines, PIFA-mediated selenylative spirocyclization of indolyl ynones provides a rapid, transition-metal-free route [3].
Causality: Phenyliodine(III) bis(trifluoroacetate) (PIFA) oxidizes a diaryl diselenide to generate a highly electrophilic selenium species (
PIFA-mediated electrophilic dearomatization and selenylative spirocyclization workflow.
Quantitative Data & Benchmarking
The selection of a synthetic route depends heavily on the required stereochemical outcome and functional group tolerance. The table below summarizes the quantitative performance of the primary methodologies discussed in this guide.
| Synthetic Methodology | Catalyst / Reagents | Key Reactive Intermediate | Typical Yield (%) | Enantiomeric Excess (ee %) |
| Piancatelli Rearrangement [1] | HFIP (Metal-free) | Oxocarbenium ion | 85–90% | N/A (Diastereoselective) |
| Michael/Dieckmann Cascade [2] | Chiral Guanidine / NaH | Enolate / H-bond complex | 75–92% | Up to 99% |
| Selenylative Spirocyclization [3] | PIFA / | Dearomatized indolenine | 74–91% | N/A (Achiral/Racemic) |
| Palladium (3+2) Annulation [5] | Pd(0) / Chiral P-Ligand | Pd-trimethylenemethane eq. | 80–94% | Up to 83% |
Standardized Experimental Protocols
To ensure reproducibility, the following protocols have been engineered as self-validating systems, integrating in-process controls and mechanistic rationales for critical steps.
Protocol A: Metal-Free Piancatelli Rearrangement to Spirocyclopentenones
Objective: Construct a spirocyclopentenone core from a cyclic furfuryl alcohol precursor.
-
Preparation: In a dry reaction vial, dissolve the furfuryl alcohol precursor (0.5 mmol) in HFIP (3.0 mL). Causality: HFIP's high polarity and H-bond donating ability stabilize the pentadienyl cation, bypassing the need for metal catalysts.
-
Thermal Activation: Heat the mixture to 90 °C under continuous magnetic stirring for 10–15 minutes. Causality: The thermal energy overcomes the activation barrier for the conrotatory 4π-electrocyclization.
-
In-Process Control: Monitor the reaction strictly via Thin Layer Chromatography (TLC). Self-Validation: The complete disappearance of the UV-active starting material spot confirms full conversion. Terminating the reaction precisely at this point prevents thermodynamic degradation of the spiro-product.
-
Isolation: Remove the HFIP under reduced pressure. Purify the crude residue via silica gel flash chromatography (eluting with Hexanes/Ethyl Acetate) to afford the pure spirocyclopentenone.
Protocol B: PIFA-Mediated Selenylative Spirocyclization
Objective: Synthesize selenated spiro[cyclopentenone-1,3′-indoles] via dearomatization.
-
Electrophile Generation: To a solution of diphenyl diselenide (0.3 mmol) in anhydrous dichloromethane (DCM, 2.0 mL), add PIFA (0.3 mmol) portion-wise at 0 °C. Causality: Maintaining 0 °C controls the exothermic oxidation and prevents the over-oxidation of the selenium species.
-
Substrate Addition: After 10 minutes of stirring, add the indolyl ynone substrate (0.2 mmol) directly to the cold mixture.
-
Cascade Cyclization: Allow the reaction to warm to room temperature and stir for 2 hours. Causality: The ynone moiety is perfectly positioned to intramolecularly trap the dearomatized indolenine intermediate, driving the cascade to completion.
-
Quenching & Validation: Quench the reaction with saturated aqueous
(5 mL). Self-Validation: Neutralizing the trifluoroacetic acid byproduct immediately halts any acid-catalyzed side reactions or degradation of the newly formed spirocycle. Extract with DCM, dry over , and purify via chromatography.
Protocol C: Enantioselective Michael/Dieckmann Cascade
Objective: Asymmetric synthesis of spirocyclopentene oxindoles.
-
Catalyst Activation: Inside an argon-filled glovebox, weigh NaH (0.1 mmol) and the chiral guanidine catalyst (10 mol%) into a reaction vial. Causality: The glovebox ensures strict anhydrous conditions, preventing the premature hydrolysis of NaH and maintaining the integrity of the enolate intermediate.
-
Reagent Introduction: Dissolve the 3-carboxymethyl oxindole (0.1 mmol) and alkynone (0.12 mmol) in anhydrous THF (2.0 mL) and add to the vial.
-
Stereoselective Annulation: Stir the mixture at 30 °C for 2 hours. Causality: The basic guanidine nitrogen deprotonates the oxindole, while the N-H protons coordinate the alkynone via hydrogen bonding, locking the transition state for high enantioselectivity.
-
Validation & Analysis: Quench with a drop of methanol, concentrate, and purify via silica gel chromatography. Self-Validation: Analyze the purified product using chiral High-Performance Liquid Chromatography (HPLC). A single dominant peak confirms the enantiomeric excess (ee >95%), validating the spatial control of the chiral catalyst.
References
-
Chandrasekhar, S. et al. "Quaternary carbon construction through Piancatelli rearrangement: easy access to spirocyclopentenones." Chemical Communications, 2022.[Link]
-
Liu, et al. "Organocatalytic Asymmetric Michael/Dieckmann Cyclization Reaction of Alkynones To Construct Spirocyclopentene Oxindoles." Organic Letters, 2019.[Link]
-
"PIFA-mediated selenylative spirocyclization of indolyl ynones: facile access to selenated spiro[cyclopentenone-1,3′-indoles]." RSC Advances, 2020.[Link]
-
"Synthesis of Chiral Cyclopentenones." Chemical Reviews, 2016.[Link]
-
"C(sp2) σ bond activation of cyclopropenones by merging desymmetrization and (3 + 2) spiroannulation with cyclic 1,3-diketones." Chemical Science, 2021.[Link]
Methodological & Application
Reagents for Spirocyclization of 1-Azaspiro[4.4]nonane Precursors: A Detailed Guide to Synthetic Strategies
The 1-azaspiro[4.4]nonane scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis, prized for its rigid, three-dimensional architecture that allows for precise spatial orientation of functional groups. This guide provides an in-depth exploration of the key reagents and methodologies for the construction of this valuable spirocyclic system, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of various synthetic strategies, offering detailed protocols and field-proven insights to facilitate successful implementation in the laboratory.
Intramolecular 1,3-Dipolar Cycloaddition of Alkenyl-Substituted Nitrones
One of the most robust and widely employed methods for the synthesis of the 1-azaspiro[4.4]nonane core involves an intramolecular 1,3-dipolar cycloaddition of an alkenyl-substituted cyclic nitrone. This strategy hinges on the thermal cyclization of a tethered nitrone (the 1,3-dipole) and an alkene (the dipolarophile) to form a tricyclic isoxazolidine intermediate. Subsequent reductive cleavage of the N-O bond in this intermediate yields the desired 1-azaspiro[4.4]nonane derivative.
This approach offers a reliable pathway to sterically hindered spirocyclic amines and has been successfully applied to the synthesis of novel pyrrolidine nitroxides. The overall synthetic workflow can be conceptualized in three main stages: precursor synthesis, the key cycloaddition event, and final ring opening and derivatization.
Quantitative Data Summary
The following tables summarize the yields for the key steps in the synthesis of various 1-azaspiro[4.4]nonane derivatives.
| Entry | Starting Nitrone | R | Product | Yield (%) |
| 1 | 5a (DMPO) | Me | 7a | 85 |
| 2 | 5b | Et | 7b | 87 |
| 3 | 5c | -(CH₂)₅- | 7c | 82 |
| Entry | Alkenylnitrone | Product | Reaction Conditions | Conversion/Yield (%) |
| 1 | 7a | 8a | Toluene, 110 °C | ~100 |
| 2 | 7b | 8b | Toluene, 110 °C | ~100 |
| 3 | 7c | 8c | Toluene, 145 °C | ~75 (equilibrium mixture with 7c) |
| Entry | Isoxazolidine | Product | Yield (%) |
| 1 | 8a | 9a | 95 |
| 2 | 8b | 9b | 85 |
| 3 | 8c | 9c | 90 |
Experimental Protocols
Protocol 1: Synthesis of 5,5-Dialkyl-1-pyrroline N-oxides (General Procedure)
This protocol is adapted from the synthesis of 5,5-dimethyl-1-pyrroline-N-oxide (DMPO).
-
Preparation of 4-Methyl-4-nitro-pentanol: To a solution of nitropropane in methanol, add an aqueous solution of formaldehyde and a catalytic amount of triethylamine. Stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC. After completion, concentrate the reaction mixture and purify the residue by column chromatography to obtain the nitro alcohol.
-
Reduction to 5,5-Dimethyl-1-pyrroline N-oxide: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend zinc dust in 95% ethanol and cool the mixture to 0-5 °C. Add the 4-methyl-4-nitropentanol to the suspension. Add glacial acetic acid dropwise while maintaining the temperature below 15 °C. Stir the reaction mixture vigorously for 2-3 hours at room temperature. Filter off the zinc acetate and wash with ethanol. Concentrate the filtrate under reduced
Application Notes and Protocols: Optimization of Palladium-Catalyzed Coupling for Benzonitrile Derivatives
Introduction: The Significance of Benzonitrile Scaffolds and Their Synthetic Challenges
Benzonitrile derivatives are pivotal structural motifs in modern chemistry, serving as key building blocks and pharmacophores in a vast array of functional molecules. Their presence in pharmaceuticals, agrochemicals, and advanced materials underscores the critical need for efficient and robust synthetic methodologies for their preparation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, have revolutionized the art of C-C and C-N bond formation, offering unparalleled versatility and functional group tolerance.[1][2][3]
However, the presence of the strongly electron-withdrawing nitrile group (-CN) on the aromatic ring introduces a unique set of challenges to these otherwise powerful transformations. This electron-deficient nature can significantly modulate the reactivity of the aryl halide, influencing the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination.[4] Consequently, researchers often encounter issues such as low yields, catalyst deactivation, and unwanted side reactions when applying standard cross-coupling protocols to benzonitrile substrates.[5]
This comprehensive guide provides a detailed exploration of the strategies and protocols for optimizing palladium-catalyzed coupling reactions for the synthesis of benzonitrile derivatives. Drawing upon established principles and recent advancements in catalysis, we will delve into the mechanistic nuances and provide field-proven, step-by-step protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to navigate the complexities of these transformations and successfully incorporate benzonitrile moieties into their target molecules.
Core Challenge: The Electronic Influence of the Nitrile Group
The primary hurdle in the palladium-catalyzed cross-coupling of benzonitrile derivatives stems from the electronic properties of the nitrile group. Its strong inductive and mesomeric electron-withdrawing effects decrease the electron density of the aromatic ring. This has several important consequences for the catalytic cycle:
-
Facilitated Oxidative Addition: The decreased electron density at the carbon atom of the C-X bond (where X is a halide or triflate) can facilitate the initial oxidative addition of the aryl halide to the Pd(0) center.[4] While this may seem advantageous, it can also lead to a higher propensity for side reactions if the subsequent steps in the catalytic cycle are not equally efficient.
-
Slower Reductive Elimination: The electron-withdrawing nature of the nitrile group can disfavor the final reductive elimination step, which is often the rate-limiting step of the catalytic cycle. This can lead to the accumulation of the Pd(II) intermediate, which may then undergo decomposition or other unproductive pathways.
-
Potential for Catalyst Inhibition: The nitrogen atom of the nitrile group possesses a lone pair of electrons that could potentially coordinate to the palladium center, leading to catalyst inhibition. While generally considered a weak ligand, under certain conditions, this interaction can interfere with the desired catalytic turnover.
Addressing these challenges requires a careful and rational selection of the catalyst system, including the palladium precatalyst, ligand, base, and solvent, to ensure a smooth and efficient catalytic cycle.
I. Optimization of Suzuki-Miyaura Coupling for Substituted Benzonitriles
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and the commercial availability of a vast array of boronic acids and their derivatives.[6][7] When coupling benzonitrile-containing aryl halides, the key to success lies in employing a catalytic system that can overcome the challenges of slow reductive elimination and potential side reactions.
Mechanistic Considerations in the Context of Benzonitriles
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7] For benzonitrile substrates, the use of bulky, electron-rich phosphine ligands is often crucial. These ligands stabilize the palladium center, promote the oxidative addition of even less reactive aryl chlorides, and, most importantly, facilitate the often-sluggish reductive elimination step.[8]
Figure 1: Simplified Catalytic Cycle for the Suzuki-Miyaura Coupling of a Benzonitrile Derivative.
Recommended Catalyst Systems and Reaction Parameters
The selection of the appropriate palladium source, ligand, base, and solvent is critical for achieving high yields and minimizing side products.
| Parameter | Recommendation for Benzonitrile Substrates | Rationale |
| Palladium Precatalyst | PEPPSI-type precatalysts, Buchwald G3/G4 palladacycles, [PdCl(allyl)]2 | These precatalysts are air- and moisture-stable and efficiently generate the active Pd(0) species in situ, often leading to more reproducible results than using Pd(OAc)2 or Pd2(dba)3 directly.[2][9] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) | These ligands promote both oxidative addition of less reactive aryl chlorides and facilitate the rate-limiting reductive elimination step. Their steric bulk can also suppress the formation of unwanted side products.[8][10] |
| Base | K3PO4, Cs2CO3, K2CO3 | These inorganic bases are generally effective and well-tolerated by the nitrile group. Stronger bases like NaOtBu can sometimes lead to side reactions, especially if other base-sensitive functional groups are present.[5] The choice of base can also be solvent-dependent. |
| Solvent | Toluene, Dioxane, THF, or mixtures with water (e.g., Toluene/H2O) | Aprotic solvents are commonly used. The addition of water can sometimes enhance the reaction rate and solubility of the base.[11] |
| Temperature | 80-110 °C | Elevated temperatures are often required to drive the reaction to completion, particularly with less reactive aryl chlorides. |
Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzonitrile with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a benzonitrile derivative.
Materials:
-
4-Bromobenzonitrile (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
SPhos Pd G3 Precatalyst (2 mol%)
-
Potassium phosphate (K3PO4) (2.0 equiv)
-
Anhydrous, degassed toluene (to make a 0.2 M solution)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzonitrile, phenylboronic acid, SPhos Pd G3 precatalyst, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
II. Optimization of Buchwald-Hartwig Amination for Benzonitrile Scaffolds
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[1][12] When working with benzonitrile substrates, careful optimization is necessary to achieve high yields and avoid side reactions.
Mechanistic Considerations for Amination of Benzonitriles
The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[12] Similar to the Suzuki coupling, the use of bulky, electron-rich ligands is paramount for successful amination of benzonitrile-containing aryl halides.[13] These ligands facilitate the reductive elimination of the arylamine product, which can be challenging due to the electron-withdrawing nitrile group.
Figure 2: Simplified Catalytic Cycle for the Buchwald-Hartwig Amination of a Benzonitrile Derivative.
Recommended Catalyst Systems and Reaction Parameters
The choice of base is particularly critical in the Buchwald-Hartwig amination of benzonitriles, as strong bases can potentially react with the nitrile group.
| Parameter | Recommendation for Benzonitrile Substrates | Rationale |
| Palladium Precatalyst | Buchwald G3/G4 palladacycles, [PdCl(allyl)]2 | These precatalysts offer high activity and reliability, ensuring efficient generation of the active Pd(0) catalyst.[2][12] |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., BrettPhos for primary amines, RuPhos for secondary amines, tBuBrettPhos for challenging couplings) | The choice of ligand is highly dependent on the nature of the amine. These specialized ligands have been developed to address a wide range of amine substrates.[13] |
| Base | NaOtBu, KOtBu, LHMDS (for many cases); Cs2CO3, K3PO4 (for base-sensitive substrates) | Strong, non-nucleophilic bases are commonly used to deprotonate the amine. For substrates with base-sensitive functional groups, weaker inorganic bases may be employed, often requiring higher reaction temperatures.[12][13] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are generally preferred for Buchwald-Hartwig aminations. |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion. |
Protocol: Buchwald-Hartwig Amination of 4-Chlorobenzonitrile with Morpholine
This protocol provides a general procedure for the C-N coupling of a benzonitrile derivative.
Materials:
-
4-Chlorobenzonitrile (1.0 equiv)
-
Morpholine (1.2 equiv)
-
RuPhos Pd G3 Precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene (to make a 0.2 M solution)
Procedure:
-
In a glovebox, to an oven-dried vial equipped with a magnetic stir bar, add 4-chlorobenzonitrile, RuPhos Pd G3 precatalyst, and sodium tert-butoxide.
-
Seal the vial with a screw cap.
-
Remove the vial from the glovebox and add the anhydrous, degassed toluene via syringe, followed by the morpholine.
-
Place the vial in a preheated heating block at 100 °C and stir vigorously.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and quench with a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
III. Optimization of Sonogashira Coupling for the Alkynylation of Benzonitriles
The Sonogashira coupling is an indispensable method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of valuable arylalkynes.[14][15] The reaction is generally tolerant of a wide range of functional groups, but optimization is often necessary for electron-deficient substrates like benzonitriles.
Mechanistic Considerations: Copper-Catalyzed vs. Copper-Free Sonogashira
The traditional Sonogashira coupling employs a dual catalytic system of palladium and a copper(I) salt.[14] The reaction can also be performed under copper-free conditions, which can be advantageous in preventing the formation of alkyne homocoupling (Glaser coupling) byproducts.[14][16] For benzonitrile substrates, both methods can be effective, but the choice may depend on the specific substrates and the desired purity of the product.
Figure 3: Interconnected Catalytic Cycles of the Copper-Catalyzed Sonogashira Coupling.
Recommended Catalyst Systems and Reaction Parameters
For Sonogashira couplings of benzonitriles, the choice of base and the potential use of a copper co-catalyst are key considerations.
| Parameter | Recommendation for Benzonitrile Substrates | Rationale |
| Palladium Source | PdCl2(PPh3)2, Pd(PPh3)4, [PdCl(allyl)]2 | These are common and effective palladium sources for Sonogashira couplings. |
| Ligand | Triphenylphosphine (PPh3), bulky phosphines (e.g., P(t-Bu)3 for copper-free conditions) | PPh3 is a standard ligand for copper-catalyzed reactions. For copper-free variants, more electron-rich and bulky ligands can promote the reaction. |
| Copper Co-catalyst | CuI (1-5 mol%) | Copper(I) iodide is the most common co-catalyst and can significantly accelerate the reaction. However, it can also promote alkyne homocoupling. |
| Base | Triethylamine (Et3N), Diisopropylamine (i-Pr2NH) | An amine base is typically used to neutralize the HX byproduct and can also serve as the solvent. |
| Solvent | Amine base, THF, Dioxane, DMF | The choice of solvent can influence the solubility of the reactants and the reaction rate. |
| Temperature | Room temperature to 60 °C | Sonogashira couplings can often be performed under mild temperature conditions. |
Protocol: Copper-Free Sonogashira Coupling of 4-Iodobenzonitrile with Phenylacetylene
This protocol provides a procedure for a copper-free Sonogashira coupling, which can be beneficial for avoiding homocoupling byproducts.
Materials:
-
4-Iodobenzonitrile (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
[PdCl(allyl)]2 (1 mol%)
-
P(t-Bu)3 (4 mol%)
-
Cesium carbonate (Cs2CO3) (2.0 equiv)
-
Anhydrous, degassed Dioxane (to make a 0.2 M solution)
Procedure:
-
To an oven-dried Schlenk flask, add [PdCl(allyl)]2 and P(t-Bu)3.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous, degassed dioxane and stir for 10 minutes at room temperature to form the active catalyst.
-
To a separate Schlenk flask, add 4-iodobenzonitrile and cesium carbonate.
-
Evacuate and backfill with an inert gas.
-
Add the catalyst solution to the flask containing the aryl iodide and base.
-
Add the phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
IV. Troubleshooting Common Issues in the Coupling of Benzonitrile Derivatives
Despite careful optimization, challenges can still arise. This section addresses some common problems and suggests potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inefficient reductive elimination- Poorly chosen base or solvent | - Use a fresh batch of a reliable precatalyst.[5]- Switch to a more electron-rich and bulky ligand to promote reductive elimination.[8]- Screen different bases and solvents. For Suzuki, ensure the base is sufficiently soluble. |
| Formation of Homocoupled Product (e.g., biaryl from boronic acid) | - Presence of oxygen in the reaction mixture- Inefficient transmetalation | - Ensure thorough degassing of solvents and reaction vessel.[5]- Use a stoichiometric amount or a slight excess (1.1-1.2 equiv) of the boronic acid. |
| Decomposition of Starting Material | - Base-mediated decomposition of the benzonitrile substrate or other coupling partner | - Use a weaker base (e.g., K3PO4 or K2CO3 instead of NaOtBu).- Lower the reaction temperature. |
| Chemoselectivity Issues (for di- or poly-halogenated benzonitriles) | - Similar reactivity of different C-X bonds | - Carefully select the palladium catalyst and ligand to exploit subtle differences in reactivity.- Control the reaction temperature and time. |
| Hydrolysis of the Nitrile Group | - Harsh basic conditions, especially in the presence of water | - Use anhydrous conditions.- Employ a non-nucleophilic base.- Minimize reaction time. |
Conclusion
The optimization of palladium-catalyzed cross-coupling reactions for the synthesis of benzonitrile derivatives is a critical endeavor for advancing drug discovery and materials science. While the electron-withdrawing nature of the nitrile group presents unique challenges, a rational approach to the selection of catalysts, ligands, bases, and solvents can lead to highly efficient and selective transformations. By understanding the mechanistic nuances and employing the robust protocols outlined in this guide, researchers can confidently incorporate the valuable benzonitrile scaffold into a diverse range of complex molecules. The continued development of novel catalyst systems promises to further expand the scope and utility of these powerful reactions, paving the way for future innovations in chemical synthesis.
References
- Chemical Insights. (2024, November 25).
- BenchChem. (2025). Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile.
- ABCR. New Palladium Precatalysts For Cross-Coupling Reactions.
- Wikipedia. Sonogashira coupling.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions.
- Wikipedia. Buchwald–Hartwig amination.
- PubMed. (2007, December 20). Simple palladium(II) precatalyst for Suzuki-Miyaura couplings: efficient reactions of benzylic, aryl, heteroaryl, and vinyl coupling partners.
- PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination.
- Johnson Matthey. Palladium coupling precatalysts PdL2X2.
- Organic Synthesis. Buchwald-Hartwig Coupling.
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- ChemRxiv. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions.
- MDPI. (2024, November 20). Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling.
- Reddit. (2025, June 14). Problems with Suzuki coupling.
- Subtle steric differences reveal a model for Ni cross-coupling success. (2017, March 27).
- TÜBİTAK Academic Journals. (2015, May 12). Copper-free Sonogashira cross-coupling reactions catalyzed by an efficient dimeric C,N-palladacycle in.
- ACS Omega. (2018, October 10). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Andrew G Myers Research Group. The Suzuki Reaction.
- ACS Publications. (2003, January 1). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand.
- Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemical Reviews. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- Organic Chemistry Portal. Sonogashira Coupling.
- ResearchGate. (2015, August 5). (PDF) Optimization of the Suzuki-Miyaura Cross-coupling.
- New Journal of Chemistry (RSC Publishing). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes..
- ResearchGate. Copper-free Sonogashira coupling reactions in the presence of the PdCl2.
- NIH. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Enantiomerically Enriched Potassium β-Trifluoroboratoamides with Various Aryl- and Hetaryl Chlorides - PMC.
- PMC. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- MDPI. (2019, December 18). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- PMC. Copper-free Sonogashira cross-coupling reactions: an overview.
- Semantic Scholar. (2013, May 7). Computational study of the copper-free Sonogashira cross-coupling reaction: shortcuts in the mechanism.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Organic Chemistry Portal. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides.
- Schroeder Group - Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.
- ResearchGate. Palladium-catalyzed C–Si bond formation via denitrative cross-coupling of nitroarenes with hexamethyldisilane | Request PDF.
- ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- Reaction Chemistry & Engineering (RSC Publishing). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- ResearchGate. Monitoring the Suzuki coupling reaction of 4-iodobenzonitrile with....
- ResearchGate. (a) Standard reaction conditions for the Sonogashira cross-coupling of....
- PubMed. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- PubMed. (2025, March 19). Cross-Electrophile Coupling to Form Sterically Hindered C(sp2)-C(sp3) Bonds: Ni and Co Afford Complementary Reactivity.
- Semantic Scholar. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Enantiomerically Enriched Potassium β-Trifluoroboratoamides with Various Aryl- and Hetaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Application Note: Microwave-Assisted Synthesis of Azaspiro-Benzonitrile Compounds
Executive Summary & Scientific Rationale
The azaspiro-benzonitrile motif represents a convergence of two high-value pharmacophores: the conformationally restricted azaspiro core and the bio-versatile benzonitrile warhead. This structural class is critical in the development of MDM2-p53 inhibitors, Cathepsin K inhibitors (e.g., Odanacatib analogs), and androgen receptor antagonists.
Traditional thermal synthesis of these quaternary centers is often plagued by low yields, long reaction times (24–48 h), and steric hindrance that impedes spiro-cyclization. Microwave-Assisted Organic Synthesis (MAOS) overcomes these thermodynamic barriers through dielectric heating , which couples directly with polar intermediates (zwitterionic azomethine ylides or Knoevenagel adducts), significantly lowering the activation energy (
This guide details two validated protocols for generating azaspiro-benzonitrile libraries, emphasizing reproducibility, atom economy, and scale-up potential.
Mechanistic Insight: Why Microwave?
The synthesis of spiro-benzonitriles typically involves Multi-Component Reactions (MCRs). Under conventional heating, the rate-determining step is often the formation of the sterically crowded quaternary carbon.
-
Dielectric Polarization: Microwave irradiation (2.45 GHz) causes rapid rotation of dipoles (e.g., the highly polar isatin carbonyls or nitro-alkenes). This selective heating creates localized "hot spots" at the molecular level, accelerating the reaction rate by factors of 10–100x compared to oil baths.
-
Pressure Effects: Performing these reactions in sealed vessels allows temperatures to exceed the solvent's atmospheric boiling point (superheating), further driving the reaction kinetics towards the entropically disfavored spiro-cyclization.
Mechanism Visualization: 3-Component Spirocyclization
The following diagram illustrates the mechanistic pathway for Protocol A, highlighting the key intermediates stabilized by microwave irradiation.
Figure 1: Mechanistic pathway for the microwave-assisted synthesis of spiro[indoline-pyran]-carbonitriles. The polar isatylidene intermediate absorbs microwave energy efficiently, accelerating the Michael addition step.
Protocol A: Synthesis of Spiro[indoline-3,4'-pyran]-3'-carbonitriles
Target Scaffold: A fused tricyclic system containing a benzonitrile equivalent (cyano group) on the pyran ring. Application: Anticancer agents (Bcl-2 inhibitors), Antimicrobials.
Materials
-
Reagents: Isatin (1.0 mmol), Malononitrile (1.0 mmol), Dimedone (or 4-hydroxycoumarin) (1.0 mmol).
-
Catalyst: Piperidine (2-3 drops) or DABCO (10 mol%).
-
Solvent: Ethanol:Water (1:1 v/v) – Green solvent choice for optimal microwave absorption.
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).
Step-by-Step Methodology
-
Preparation: In a 10 mL microwave process vial, charge Isatin (147 mg), Malononitrile (66 mg), and Dimedone (140 mg).
-
Solvation: Add 4 mL of EtOH:H₂O (1:1). Sonicate for 30 seconds to disperse solids.
-
Catalysis: Add 2 drops of piperidine. Cap the vial with a Teflon-lined septum.
-
Irradiation: Program the microwave reactor:
-
Temperature: 80 °C
-
Ramp Time: 1 min
-
Hold Time: 5–10 min
-
Pressure Limit: 250 psi
-
Stirring: High
-
-
Work-up: Cool the reaction to room temperature (using compressed air cooling feature). The product typically precipitates out of the aqueous ethanolic solution.
-
Purification: Filter the solid precipitate. Wash with cold ethanol (2 x 2 mL) and water (2 x 2 mL). Recrystallize from hot ethanol if necessary.
-
Validation: Confirm structure via IR (distinct CN stretch at ~2200 cm⁻¹) and ¹H NMR.
Yield Comparison:
| Method | Time | Yield | Purity (LC-MS) |
|---|---|---|---|
| Conventional Reflux | 3–5 Hours | 65–70% | 85% |
| Microwave (80°C) | 5–10 Mins | 92–96% | >95% |
Protocol B: Synthesis of Spiro[pyrrolidine-oxindole] Benzonitriles
Target Scaffold: A spiro-oxindole core substituted with a 4-cyanophenyl moiety. Application: MDM2 inhibitors, Antitubercular agents. Chemistry: 1,3-Dipolar Cycloaddition (Azomethine Ylide).
Materials
-
Reagents: Isatin (1.0 mmol), Sarcosine (1.2 mmol), 4-Cyanochalcone (1.0 mmol).
-
Solvent: Methanol or 2,2,2-Trifluoroethanol (TFE) – TFE is a strong microwave absorber and stabilizes polar transition states.
-
Vessel: 10 mL Sealed Tube.
Step-by-Step Methodology
-
Pre-reaction: Synthesize 4-cyanochalcone via Claisen-Schmidt condensation if not commercially available (4-cyanobenzaldehyde + acetophenone).
-
Loading: Combine Isatin (147 mg), Sarcosine (107 mg), and 4-Cyanochalcone (233 mg) in the microwave vial.
-
Solvent: Add 3 mL of Methanol.
-
Irradiation:
-
Mode: Dynamic Power (Max 150 W) to maintain temperature.
-
Temperature: 100 °C
-
Time: 15 min
-
-
Monitoring: Check TLC (EtOAc:Hexane 3:7). The disappearance of the chalcone spot indicates completion.
-
Work-up: Pour the reaction mixture into crushed ice. A solid precipitate will form.
-
Purification: Filter and wash with cold methanol. For high-purity library generation, use flash column chromatography (Silica gel, 10-20% EtOAc in Hexane).
Optimization & Troubleshooting Guide
The following workflow describes the logical decision-making process for optimizing yields in microwave synthesis.
Figure 2: Decision tree for optimizing microwave reaction parameters. TFE = 2,2,2-Trifluoroethanol; SM = Starting Material.
Critical Parameters
-
Solvent Choice: For spiro-cyclizations, protic solvents like Ethanol or Water/Ethanol mixtures are preferred because they absorb microwave energy efficiently (high tan
) and stabilize the zwitterionic intermediates. -
Vessel Filling: Never fill the microwave vial more than 60%. The rapid gas evolution (CO₂ from decarboxylation in Protocol B) requires headspace to prevent over-pressurization.
-
Safety: Benzonitriles are generally stable, but always perform reactions in a fume hood. Ensure the microwave reactor has an active pressure sensor.
References
-
Dandia, A., et al. (2012). "Microwave assisted one-pot synthesis of spiro[indole-3,4'-pyrano[2,3-c]pyrazole] derivatives catalyzed by amine functionalized ionic liquid." Journal of Fluorine Chemistry. Link
-
Panda, S.S., et al. (2013). "Microwave-Assisted Synthesis of Spirocyclic Compounds." Mini-Reviews in Organic Chemistry. Link
-
El-Sawy, E.R., et al. (2021). "Recent advances in the synthesis of biologically active spiro-heterocycles." RSC Advances. Link
-
Kappe, C.O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. Link
-
Chakravarty, P.K., et al. (2011). "Discovery of Odanacatib: A Potent, Selective, and Orally Active Cathepsin K Inhibitor." ACS Medicinal Chemistry Letters. Link (Context for nitrile warhead relevance).
Troubleshooting & Optimization
Technical Support Center: Enone Synthesis & Stabilization
Ticket ID: ENONE-SYN-001
Subject: Troubleshooting Michael Addition Side Reactions During
Overview
You are likely accessing this guide because your attempt to synthesize an
In enone synthesis—particularly via Aldol or Claisen-Schmidt condensations—the product you are trying to make (the enone) is an excellent Michael acceptor. The starting material (the enolate) is a Michael donor.[1] If these two species coexist under thermodynamic control, they will react to form 1,5-diketone dimers or oligomers.
This guide provides diagnostic workflows and three distinct protocols to prevent this "cannibalistic" side reaction.
Module 1: Diagnostic Workflow
Before altering your synthesis, confirm that Michael addition is the root cause of your failure.
Symptoms:
-
TLC: Streaking or baseline material (oligomers).
-
NMR: Loss of expected alkene signals (
6.0–7.5 ppm); appearance of complex aliphatic multiplets. -
MS: Peaks corresponding to
or .
Figure 1: Diagnostic decision tree to distinguish between incomplete dehydration (Aldol adduct) and Michael addition side reactions.
Module 2: The Thermodynamic Fix (Claisen-Schmidt)
The Problem: In a standard homogeneous base-catalyzed Aldol condensation, the reaction stays in equilibrium. The enolate consumes the product.
The Solution: Use Phase Transfer Catalysis (PTC) . By keeping the base in the aqueous phase and the organic reactants in the organic phase, the enolate is generated at the interface and reacts immediately with the aldehyde. The resulting enone remains in the organic phase, isolated from the base/enolate, preventing the Michael side reaction.
Protocol A: Biphasic Claisen-Schmidt Condensation
Best for: Aromatic aldehydes + Methyl ketones.
Reagents:
-
Aldehyde (1.0 equiv)
-
Ketone (1.0 equiv)
-
Toluene (Solvent)
-
NaOH (50% aq. solution)
-
Tetrabutylammonium hydrogen sulfate (TBAHS, 5 mol%)
Step-by-Step:
-
Preparation: Dissolve the aldehyde and ketone in Toluene (0.5 M concentration).
-
Catalyst Addition: Add TBAHS (5 mol%) to the organic layer.
-
Initiation: Add 50% NaOH dropwise while stirring vigorously. Vigorous stirring is critical to create the interfacial surface area.
-
Monitoring: Monitor by TLC. The reaction typically completes in <2 hours.
-
Quench: Separate layers immediately. Wash organic layer with dilute HCl (0.1 M) to neutralize trace base, then brine.
Why this works: The enone product is lipophilic and retreats into the toluene bulk, while the hydroxide resides in the water. The Michael addition requires base; by sequestering the product away from the base, you stabilize the enone [1].
Module 3: The Irreversible Fix (HWE Reaction)
The Problem: Aldol reactions are reversible. Even if you drive the reaction, the equilibrium can shift back or toward side products.
The Solution: The Horner-Wadsworth-Emmons (HWE) reaction.[2] It uses a phosphonate carbanion. Unlike an enolate, the phosphate byproduct is stable, making the alkene formation irreversible. Furthermore, the reaction conditions do not regenerate a nucleophile capable of attacking the product enone.
Protocol B: HWE Olefination for Enones
Best for: Sensitive substrates, aliphatic chains, avoiding polymerization entirely.
Reagents:
- -Ketophosphonate (1.1 equiv)
-
Aldehyde (1.0 equiv)
-
LiCl (1.2 equiv) - Mild base activation
-
DBU or DIPEA (1.2 equiv)
-
Acetonitrile (MeCN)
Step-by-Step:
-
Activation: Suspend the
-ketophosphonate and LiCl in dry MeCN under Argon. Stir for 15 mins. (Li+ coordinates to the phosphonate, increasing the acidity of the -protons). -
Base Addition: Add DBU dropwise. The solution should clear as the ylide forms.
-
Coupling: Add the aldehyde (neat or in minimal MeCN).
-
Reaction: Stir at room temperature.
-
Workup: The byproduct is a water-soluble phosphate salt.[3] Simply dilute with water and extract the enone with ether/EtOAc.
Why this works: The mechanism proceeds via an oxaphosphetane intermediate which collapses to the alkene and a phosphate. This step is irreversible. There is no "enolate" floating around to attack the new double bond [2].
Module 4: The "Methylene" Fix (Mannich/Eschenmoser)
The Problem: You need a terminal enone (exocyclic methylene), but formaldehyde Aldol reactions are notorious for uncontrolled polymerization (Cannizzaro/Michael mixtures).
The Solution: Use Eschenmoser’s Salt (dimethyl(methylene)ammonium iodide).[4] This installs a dimethylaminomethyl group (Mannich base) which is then eliminated to form the double bond.
Protocol C: Eschenmoser Methylenation
Best for: Creating
Reagents:
Step-by-Step:
-
Enolization: Generate the kinetic enolate of your ketone using LDA in THF at -78°C.
-
Mannich Addition: Add Eschenmoser’s salt (solid) in one portion. Warm to RT.
-
Quaternization: Isolate the intermediate Mannich base (
-amino ketone). Treat with excess MeI in MeOH to form the quaternary ammonium salt. -
Elimination: Stir the ammonium salt with mild base (NaHCO3) or simply heat in ethanol. The amine leaves, revealing the double bond.
Why this works: The double bond is only formed in the very last step, under conditions where no nucleophilic enolate is present. You completely bypass the "enone + enolate" danger zone [3].
Comparison of Methodologies
| Feature | Aldol (Standard) | Claisen-Schmidt (PTC) | HWE Reaction | Eschenmoser Salt |
| Michael Risk | High | Low | Zero | Low |
| Reversibility | Reversible | Semi-Reversible | Irreversible | Irreversible |
| Atom Economy | High | High | Moderate (Phosphate waste) | Low (Amine waste) |
| Cost | Low | Low | Moderate | High |
| Use Case | Robust substrates | Aromatic enones | Complex/Fragile synthesis | Terminal enones |
Visualizing the Pathway Logic
The following diagram illustrates why the HWE and Mannich routes are superior for preventing side reactions compared to the standard Aldol.
Figure 2: Mechanistic comparison showing the 'Doom Loop' of the Aldol reaction versus the linear, irreversible nature of the HWE reaction.
FAQ: Specific Scenarios
Q: I must use an Aldol reaction because HWE reagents are too expensive for my scale. How do I save the batch?
A: Switch to Mukaiyama Aldol conditions. Convert your ketone to a silyl enol ether first. React it with the aldehyde using a Lewis Acid (
Q: My enone is forming, but it polymerizes during column chromatography. A: Silica gel is slightly acidic and can catalyze polymerization of sensitive enones.
-
Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes to neutralize acid sites.
-
Switch to neutral Alumina.
-
Store the product with a radical inhibitor (BHT) if the polymerization is radical-induced rather than anionic.
Q: Can I use the Luche Reduction reagents to make enones?
A: Not directly for synthesis, but if you are adding organolithiums to enones and getting 1,4-addition (Michael) instead of 1,2-addition, adding Cerium(III) Chloride (
References
-
Solvent-Free and Phase Transfer Catalyzed Aldol Condensations. Source: Journal of Chemical Education.[9] URL:[Link]
-
The Utility of Phosphonate Carbanions in Olefin Synthesis (HWE Original). Source: Journal of the American Chemical Society. URL:[Link]
-
Dimethyl(methylene)ammonium Iodide (Eschenmoser's Salt). Source: Organic Syntheses.[10][11][12] URL:[Link]
-
New Aldol Type Reaction (Mukaiyama). Source: Chemistry Letters. URL:[Link]
-
Lanthanoids in Organic Synthesis. Selective 1,2-Reductions of Conjugated Enones. Source: Journal of the American Chemical Society. URL:[Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An Increased Understanding of Enolate Additions under Mechanochemical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. Mukaiyama Aldol Addition [organic-chemistry.org]
- 12. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
Technical Support Center: Resolution of 1-Azaspiro[4.4]nonane Derivatives
Welcome to the Technical Support Center for chiral separation and enantiomeric resolution. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate enantiopure spirocyclic scaffolds.
The 1-azaspiro[4.4]nonane core is a privileged structural motif central to the bioactivity of Cephalotaxus alkaloids, such as the potent antileukemic agent (-)-cephalotaxine[1]. Because the spatial orientation of the spiro-center dictates pharmacological efficacy, obtaining enantiopure material is non-negotiable. However, the secondary spiro-amine presents unique physicochemical challenges: its high polarity leads to severe peak tailing on silica-based stationary phases, and its steric hindrance can impede derivatization.
This guide provides field-proven, self-validating protocols and troubleshooting insights to help you overcome these bottlenecks.
Enantiomeric Resolution Decision Matrix
Workflow for resolving 1-azaspiro[4.4]nonane enantiomers via direct, indirect, and enzymatic methods.
Quantitative Data Summary
The following table summarizes the expected outcomes for the three primary resolution methodologies utilized for 1-azaspiro[4.4]nonane derivatives.
| Resolution Methodology | Stationary Phase / Reagent | Target Derivative | Typical ee (%) | Yield (%) |
| Direct Chiral HPLC | Chiralcel OD-H | Cbz-protected amines | >99% | ~45% |
| Direct Chiral SFC | ChiralPak AD-H | Boc-protected amines | >98% | ~48% |
| Kinetic Resolution | CAL-B Lipase | Secondary amines | 75–77% | ~40% |
| Chiral Derivatization | Chiral diols (Ketalization) | 2,6-dione intermediates | >95% | ~35% |
Self-Validating Experimental Protocols
Protocol A: Direct Resolution via Chiral HPLC/SFC
Causality: Unprotected 1-azaspiro[4.4]nonane derivatives interact strongly with residual silanols on chiral stationary phases. Masking the amine with a Carboxybenzyl (Cbz) or tert-Butyloxycarbonyl (Boc) group eliminates these secondary interactions, enabling baseline thermodynamic separation based purely on chiral recognition[2].
-
Amine Protection: React the racemic amine with Cbz-Cl and
in anhydrous DCM at 0 °C to room temperature.-
Validation Checkpoint: Perform TLC (Hexane/EtOAc 7:3). The reaction is self-validating when the ninhydrin-active baseline spot (free amine) is completely replaced by a UV-active, higher-
spot (Cbz-derivative).
-
-
Chiral Separation: Inject the racemate onto a Chiralcel OD-H (HPLC) or ChiralPak AD-H (SFC) column[3]. For HPLC, utilize an isocratic mobile phase of Hexane/i-PrOH/MeOH (60:20:20)[2].
-
Validation Checkpoint: Run an analytical injection (1 mg/mL). Proceed to preparative scaling ONLY if the resolution factor (
) is > 1.5.
-
-
Deprotection: Subject the separated enantiomers to hydrogenolysis (5 bar
, 10% Pd/C, MeOH) to cleave the Cbz group.-
Validation Checkpoint: Measure the specific optical rotation
and compare it against literature values to confirm that no racemization occurred during the cleavage step.
-
Protocol B: Enzymatic Kinetic Resolution
Causality:Candida antarctica Lipase B (CAL-B) possesses a highly structured active site that can discriminate between the enantiomers of spirocyclic secondary amines during acylation. Using an irreversible acyl donor drives the reaction to kinetic perfection[4].
-
Enzymatic Acylation: Suspend the racemic spirocyclic amine in anhydrous toluene. Add CAL-B and vinyl acetate (acting as the acyl donor). Incubate at 40 °C.
-
Validation Checkpoint: Monitor the reaction via GC-MS. The system is self-validating: the reaction must naturally stall at exactly 50% conversion. If it progresses beyond 50%, the enzyme lacks sufficient enantioselectivity for your specific steric derivative.
-
-
Phase Separation: Filter off the immobilized enzyme. Separate the unreacted (S)-amine from the acylated (R)-amide via standard silica gel flash chromatography.
-
Validation Checkpoint: Confirm the enantiomeric excess (ee) of both fractions via analytical chiral HPLC; target ee should be >75%[4].
-
Troubleshooting Guides & FAQs
Q: During Chiral SFC of my Boc-protected 1-azaspiro[4.4]nonane, I am seeing severe peak broadening and poor baseline resolution. What is the mechanistic cause?
A: Peak broadening in Supercritical Fluid Chromatography (SFC) often stems from poor solubility of the bulky spiro-analyte in the supercritical
Q: I am attempting to resolve the 1-azaspiro[4.4]nonane-2,6-dione intermediate via diastereomeric salt formation with L-(-)-malic acid, but my yields of the enantiopure salt are abnormally low (<15%). Why? A: The 2,6-dione derivative is highly polar and prone to enolization, which can disrupt the stable crystal lattice required for diastereomeric salt precipitation. Furthermore, if the solvent system is too polar (e.g., pure methanol), both diastereomeric salts remain highly soluble, preventing selective crystallization. Solution: Instead of salt formation, convert the 2,6-dione into a chiral ethylene ketal using a chiral diol[1]. This covalent derivatization masks the reactive ketone, prevents enolization, and allows for robust separation of the resulting diastereomers via standard silica gel chromatography.
Q: My CAL-B catalyzed kinetic resolution stalled at 20% conversion instead of the theoretical 50% maximum. How can I push the reaction forward?
A: A premature stall indicates either product inhibition, enzyme desiccation, or acyl donor depletion.
Solution: Ensure you are using an irreversible acyl donor like vinyl acetate, which yields acetaldehyde as a byproduct. Acetaldehyde evaporates from the reaction mixture, preventing reverse reactions[4]. Additionally, verify the water activity (
References[2] Title: Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC | Source: National Institutes of Health (NIH) | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs9Vy2HD-4jR_CybZ4BVhLXI6z12za8S1x42o1joJh1Xx5U45GKfWnpQJsB-skkZwdQ0p_J0LzcUoUUhN5D-ZLyrwIJ4HMJqV1gPwQSGAGx7z_6L-RhUbcf8kvR7C-OM2tQrbXHaK0yGBsTic=[1] Title: ENANTIOSELECTIVE SYNTHESIS OF (R)-1-AZASPIRO-[4.4]NONANE-2,6-DIONE ETHYLENE KETAL, KEY CHIRAL INTERMEDIATE IN THE ELABORATION O | Source: CLOCKSS / Heterocycles | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi1Wb-dtE-QTsrlERzsXqZgVZmhMgaSay2F_E9QoK62eyh8gBzyorw3ifE21uHVe8oNminjfXlOXEVGwiFpU397bwAJC-LrQ3w-AsLZCh2kSou0BaM_9rFesXyVaA_qhBiyIScj-updwQMjzYk8XNwEJVwtfSF6h4RRIp43XjpTqQHmrtWwJFKnOWazCY=[4] Title: Enzyme-catalyzed kinetic resolution of spirocyclic secondary amines obtained by ring-closing metathesis, as - European Journal of Chemistry | Source: European Journal of Chemistry | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5Mv2dUDV5vhDXxZAVYBHCiOyvUh30MJssReGCAjwsVdhX5cqVZ9_tFpoKeagTMzPYikn3eLfltIti5afCWsvZBUhhkx53FpirovQat-P5Xg1bRpsgGO4YmPVuSTGzILlIP_f303KuWi0CU6EV8xLpaDG0cCJ1fORQbJrGlayFXT3b-QgdVXg=[3] Title: US11058696B2 - Substituted bicyclic compounds - Google Patents | Source: Google Patents | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwuuqUlJuyINqpA4llfjE_Mg4dbIOSg3RjqMycKAdu4wK7zssT5GAHqIQu1YiJF14wZ7_MzRAHN8Uqb7zu8wU7RlfWgtPVrchbxxh43raFTxVFPfRjNidPIA2Ywia5Q4FDP-2UlGjX
Sources
Technical Support Center: Palladium Impurity Removal from Spirocyclic Pharmaceutical Intermediates
Welcome to the technical support center for the purification of complex pharmaceutical intermediates. This guide is designed for researchers, scientists, and drug development professionals facing the critical challenge of removing residual palladium catalysts from spirocyclic compound syntheses. Given the complexity of these three-dimensional molecules, palladium removal can be non-trivial, often leading to challenges in meeting the stringent regulatory limits defined by guidelines such as the ICH Q3D.[1][2][3][4][5]
This document provides in-depth, question-and-answer-based troubleshooting for common issues, detailed experimental protocols, and the causal reasoning behind our procedural recommendations.
Section 1: Palladium Scavengers: The Primary Tool for Targeted Removal
Solid-supported scavengers are often the first and most effective line of defense for selectively removing palladium. These materials, typically based on silica or polymer backbones, are functionalized with ligands that have a high affinity for palladium.[6][7]
Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate scavenger for my spirocyclic intermediate?
A1: The choice of scavenger is system-dependent and hinges on three key factors: the oxidation state of the palladium species, the nature of your product and solvent, and the process scale.[8][9]
-
Palladium Oxidation State: The dominant species in your reaction mixture (e.g., Pd(0) vs. Pd(II)) is critical.
-
For Pd(0) and other electron-rich species: Thiol and thiourea-based scavengers are highly effective. As soft bases, they bind strongly to the soft acid, Pd(0).
-
For Pd(II) and other electron-deficient species: Amine-based scavengers (especially triamines) are often more effective as they act as stronger chelators for the harder Pd(II) acid.
-
-
Product & Solvent Compatibility: The scavenger should not react with or have a high affinity for your spirocyclic product.[9] It is crucial to screen several scavengers on a small scale to identify the one that provides the best palladium removal with the highest product recovery.[9]
-
Cost and Scalability: For large-scale synthesis, the cost, ease of handling, and filtration characteristics of the scavenger are important considerations.[8][9]
Troubleshooting Guide: Palladium Scavengers
Issue 1: High levels of residual palladium (>10 ppm) are detected by ICP-MS after scavenger treatment.
-
Potential Cause 1: Incorrect Scavenger Choice.
-
Explanation: You may be using a scavenger that has a low affinity for the specific palladium species present in your reaction mixture. For example, using a simple amine scavenger when the palladium is predominantly in the Pd(0) state.
-
Solution: Re-evaluate the likely oxidation state of your palladium. If unsure, screen a panel of scavengers with different functionalities (e.g., a thiol, a thiourea, and a triamine-based scavenger) on a small scale to determine the most effective one.[9]
-
-
Potential Cause 2: Insufficient Scavenger Amount or Scavenging Time.
-
Explanation: The binding capacity of the scavenger may have been exceeded, or the reaction may not have reached equilibrium.
-
Solution: Increase the equivalents of scavenger used (a common starting point is 5-10 equivalents relative to the initial palladium loading).[10] Additionally, monitor the palladium removal over time by taking aliquots to ensure the scavenging process has gone to completion.[10] Extending the treatment time, sometimes overnight, can significantly improve performance.[8]
-
-
Potential Cause 3: Poor Mass Transfer.
-
Explanation: Inadequate mixing prevents efficient contact between the solid-supported scavenger and the dissolved palladium species. This is particularly relevant for viscous reaction mixtures.
-
Solution: Ensure vigorous and efficient stirring throughout the scavenging process. For very thick slurries, consider dilution with a compatible solvent to improve mass transfer.[10]
-
Issue 2: Low yield of the desired spirocyclic compound after scavenger treatment.
-
Potential Cause 1: Non-specific Adsorption of Product to Scavenger.
-
Explanation: Your product may have functional groups that can bind to the scavenger, leading to co-adsorption and loss upon filtration.
-
Solution: Use the minimum effective amount of scavenger as determined by your screening experiments.[9][10] After filtering the scavenger, perform a thorough wash with fresh solvent and combine the wash with the filtrate to recover any loosely bound product.[9][10] If product loss remains high, you must test a different class of scavenger with a lower affinity for your product.[10]
-
Decision Workflow for Scavenger Selection
The following diagram outlines a logical workflow for selecting an appropriate palladium scavenging strategy.
Caption: Decision tree for selecting a palladium scavenger.
Protocol 1: Batch Scavenging of Palladium from a Spirocyclic Intermediate
This protocol provides a general framework for a lab-scale batch scavenging process.
-
Dissolution: Dissolve the crude, palladium-containing spirocyclic intermediate in a suitable solvent at a concentration that allows for efficient stirring.
-
Scavenger Selection & Addition: Based on screening experiments, select the most effective scavenger. Add 5-10 weight equivalents of the scavenger relative to the initial mass of the palladium catalyst used in the reaction.
-
Slurry & Monitor: Stir the mixture vigorously at a predetermined temperature (e.g., 25-45°C). The optimal time can range from a few hours to overnight.[8] Monitor the progress by taking small, filtered aliquots for analysis (e.g., by a rapid colorimetric method or ICP-MS).[10][11]
-
Filtration: Once scavenging is complete, filter the mixture through a pad of celite or a suitable filter to remove the solid-supported scavenger.
-
Washing: Wash the filter cake thoroughly with fresh solvent to recover any adsorbed product.[10]
-
Concentration & Analysis: Combine the filtrate and washes. Remove the solvent under reduced pressure. Submit a sample of the final, purified product for quantitative analysis by a validated method like ICP-MS to confirm the residual palladium level is within the required specification.[12][13][14][15]
Section 2: Activated Carbon: A Cost-Effective, Broad-Spectrum Option
Activated carbon can be an economical and effective tool for palladium removal, especially at a larger scale.[8] However, its non-specific nature can present challenges.[8]
Frequently Asked Questions (FAQs)
Q2: When should I consider using activated carbon instead of a scavenger?
A2: Activated carbon is a good choice when:
-
Cost is a primary driver: It is generally much cheaper than functionalized silica or polymer scavengers.[8][16]
-
The palladium species is unknown or mixed: Carbon can adsorb a variety of palladium species, regardless of oxidation state.[17]
-
Your product has low affinity for carbon: If your spirocyclic intermediate is non-polar and the process solvent is polar, product loss due to adsorption may be minimized.
Troubleshooting Guide: Activated Carbon
Issue 3: Significant product loss (>10%) is observed after activated carbon treatment.
-
Potential Cause: Non-specific Adsorption.
-
Explanation: Activated carbon has a high surface area with a heterogeneous mixture of functional groups, which can bind your product in addition to the palladium.[8] This is a very common issue.
-
Solution:
-
Minimize the Amount: Use the minimum effective amount of activated carbon. Perform small-scale trials to find the lowest loading that achieves the desired palladium level.[10]
-
Optimize Solvent: The choice of solvent can dramatically influence product adsorption. Experiment with different solvents to find one that minimizes product binding.[10]
-
Test Different Grades: Different grades of activated carbon have different surface areas, pore sizes, and surface chemistries.[18][19] Screening various types can identify one with lower affinity for your product.[20]
-
-
Section 3: Chromatography, Crystallization, and Precipitation
While scavengers and carbon are primary methods, other standard purification techniques can contribute to palladium removal.
Frequently Asked Questions (FAQs)
Q3: Is my standard flash column chromatography sufficient to remove palladium?
A3: Not always. While flash chromatography can remove a significant portion of residual palladium (often >90%), it is frequently insufficient on its own to reach the low ppm levels required for APIs.[21] It is common for some palladium species to co-elute with the product. Therefore, chromatography is best viewed as a bulk reduction method, which should be followed by a dedicated scavenging step to reliably achieve <100 ppm levels.[21]
Q4: Can I precipitate the palladium out of my reaction mixture?
A4: Precipitation can be a viable method, but its effectiveness is highly dependent on the specific palladium complex and the reaction matrix. Methods like adding a specific counter-ion to form an insoluble salt (e.g., ammonium hexachloropalladate) can be effective but require careful development and may not be universally applicable.[22] The formation of palladium black (Pd(0)) can also be induced, but these fine particles can be difficult to filter completely.
Section 4: Analytical Validation
Accurate quantification of residual palladium is non-negotiable.
Q5: What is the industry-standard method for quantifying residual palladium in a final API?
A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard and the method of choice for regulatory submissions.[12][14][15] It offers the high sensitivity and specificity required to detect palladium at the low ppm or even ppb levels mandated by ICH Q3D guidelines.[23] Proper sample digestion is critical to ensure all palladium species are detected.[11][12]
Summary Data and Workflow
Table 1: Comparison of Common Palladium Removal Techniques
| Method | Selectivity | Cost | Scalability | Typical Product Loss | Key Consideration |
| Scavenger Resins | High | High | Good | Low to Moderate | Requires screening to match scavenger to Pd species and product.[9] |
| Activated Carbon | Low | Low | Excellent | Moderate to High | High risk of non-specific product adsorption.[8] |
| Chromatography | Moderate | Moderate | Moderate | Low | Often insufficient alone; best used before a final scavenging step.[21] |
| Crystallization | Variable | Low | Excellent | Low | Palladium can sometimes be incorporated into the crystal lattice.[24] |
| Precipitation | High | Low | Good | Low | Method is highly specific to the palladium complex and matrix.[22][25][26] |
General Experimental Workflow Diagram
This diagram illustrates a typical sequence for purifying a spirocyclic intermediate.
Caption: General workflow for palladium removal and API purification.
References
- Guideline for Elemental Impurities Q3D(R2) - ICH. (2022, April 26).
- ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma.
- ICH guideline Q3D (R1) on elemental impurities | EMA. (2019, March 28).
- ICH Q3D Elemental impurities - PhytoLab. (2023, October 19).
- ICH Q3D(R1) Guideline for Elemental Impurities - ECA Academy - gmp-compliance.org.
- CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books. (2014, October 27).
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026, February 16).
- Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer - Scientific Research Publishing.
- Evaluation of activated carbon and bio-polymer modified activated carbon performance for palladium and platinum removal | Request PDF - ResearchGate.
- Palladium Detection for API Purification - Arbor Assays. (2017, July 31).
- Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents - ResearchGate. (2025, August 6).
- Purification of APIs | ZEOCHEM.
- Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis - Benchchem.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023, September 6).
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC. (2022, January 20).
- How to Remove Palladium in three easy steps - Biotage. (2023, January 20).
- Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
- Palladium scavenging: From 1% to within ICH limits - Onyx Scientific.
- Palladium API Screening Fluorescent Detection Kit - Arbor Assays.
- Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds - MDPI. (2023, April 28).
- Technical Support Center: Palladium Catalyst Removal in 4-Bromo-2,6-bis(trifluoromethyl)pyridine Reactions - Benchchem.
- Extraction of Palladium from Spent Nuclear Fuel Reprocessing Solutions - MDPI. (2024, January 23).
- Precipitation of Pt, Pd, Rh, and Ru Nanoparticles with Non-Precious Metals from Model and Real Multicomponent Solutions - PMC. (2023, July 4).
- Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
- Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI.
- Selective precipitation of ammonium hexachloropalladate from leaching solutions of cemented palladium with zinc.
Sources
- 1. database.ich.org [database.ich.org]
- 2. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Q3D(R1) Guideline for Elemental Impurities - ECA Academy [gmp-compliance.org]
- 5. onyxipca.com [onyxipca.com]
- 6. arborassays.com [arborassays.com]
- 7. Purification of APIs | ZEOCHEM [zeochem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pharmtech.com [pharmtech.com]
- 12. books.rsc.org [books.rsc.org]
- 13. Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. arborassays.com [arborassays.com]
- 16. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 17. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jmmab.com [jmmab.com]
- 23. phytolab.com [phytolab.com]
- 24. biotage.com [biotage.com]
- 25. mdpi.com [mdpi.com]
- 26. Precipitation of Pt, Pd, Rh, and Ru Nanoparticles with Non-Precious Metals from Model and Real Multicomponent Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing polymerization of cyclopentenone derivatives during workup
Technical Support Center: Cyclopentenone Derivatives
Welcome to the technical support center for handling cyclopentenone derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter stability challenges with these versatile but reactive compounds. Cyclopentenones are powerful building blocks, but their inherent reactivity as α,β-unsaturated ketones makes them susceptible to unwanted polymerization, particularly during reaction workup and purification. This resource provides in-depth, experience-driven answers and protocols to help you navigate these challenges and maximize your yields.
Frequently Asked Questions (FAQs)
Q1: Why are my cyclopentenone derivatives so prone to polymerization?
Cyclopentenone and its derivatives are α,β-unsaturated ketones. This functionality creates an electron-deficient double bond, making the β-carbon highly susceptible to nucleophilic attack. While this reactivity is desirable for synthetic transformations like Michael additions, it is also the root cause of their instability.[1] Polymerization can be initiated under various conditions, proceeding through three primary mechanisms:
-
Anionic Polymerization: Initiated by strong bases or even weak nucleophiles, which attack the β-carbon to form an enolate. This enolate then acts as a nucleophile, attacking another cyclopentenone molecule and propagating a polymer chain.
-
Cationic Polymerization: Initiated by strong acids that protonate the carbonyl oxygen, further activating the double bond toward nucleophilic attack by another monomer unit. Lewis acids can also trigger this pathway.[2][3]
-
Radical Polymerization: Initiated by radical species, which can be generated by light, heat, or trace impurities like peroxides formed from exposure to air.[1]
Q2: What are the common signs that polymerization is occurring during my workup?
Identifying polymerization early can save significant time and material. Look for these common physical and analytical indicators:
-
Formation of Insoluble Material: Polymers are often insoluble in common organic solvents and may appear as a white or off-white precipitate, or as a "gunk" or "tar" that crashes out of the solution.[1]
-
Increased Viscosity: As polymer chains form and grow, the solution will become noticeably more viscous. In extreme cases, the entire mixture can solidify.[1]
-
Low Yield of Desired Product: Polymerization is a competing reaction that consumes your starting material, directly leading to a lower-than-expected yield of the target molecule.[1]
-
Broad, Unresolved NMR Signals: When analyzing the crude product, the ¹H NMR spectrum may show broad, undefined signals, typically in the aliphatic region, which are characteristic of polymeric material.[1]
Q3: My reaction itself looks clean. What specific steps in the workup are most likely to trigger polymerization?
The workup phase introduces significant risks by changing the chemical and physical environment. Key triggers include:
-
Aqueous Quenching & Extraction: Introducing aqueous acidic or basic solutions can initiate cationic or anionic polymerization. Even a seemingly neutral water wash can be problematic if the starting material contains trace acidic or basic impurities.
-
Solvent Evaporation: Heating the flask during rotary evaporation provides the thermal energy to initiate polymerization. Furthermore, as the solvent is removed, the high concentration of the reactive monomer greatly favors the intermolecular polymerization pathway.[1]
-
Chromatography: Standard silica gel is inherently acidic (pKa ≈ 4.5) and possesses a high surface area, creating a perfect environment to catalyze polymerization as the compound passes through the column.
Troubleshooting Guide: Scenarios & Solutions
This section addresses specific problems you may encounter and provides actionable solutions.
Issue 1: An insoluble white solid forms immediately after adding an aqueous quench.
-
Primary Suspect: pH-initiated polymerization. You have likely introduced a strong acid or base, or your crude mixture contains a species that is reacting with the water to create a locally acidic or basic environment.
-
Immediate Action: Do not let the mixture stand. Proceed immediately to extraction with a cold, peroxide-free organic solvent to remove the unpolymerized material from the hostile aqueous environment.
-
Long-Term Solution:
-
Control Your Quench: Avoid quenching with strong acids (e.g., 1M HCl) or strong bases (e.g., 1M NaOH). Instead, use a buffered or weakly acidic solution like saturated aqueous ammonium chloride (NH₄Cl) , which is generally optimal for neutralizing organometallic reagents or strong bases without creating a harsh acidic environment.[1] For reactions that are sensitive to acid, a quench with saturated aqueous sodium bicarbonate (NaHCO₃) is a safer alternative.[4]
-
Work Cold and Fast: Perform the quench and subsequent extractions at 0 °C in an ice bath to reduce the rate of all reactions, including polymerization.
-
Issue 2: My product turns into an intractable tar during solvent evaporation.
-
Primary Suspect: Thermal and concentration-driven polymerization.
-
Immediate Action: If you notice viscosity increasing, immediately re-dissolve the material in a solvent and add a radical inhibitor (see Table 1). Attempt to carry the material forward without complete solvent removal if possible.
-
Long-Term Solution:
-
Avoid Heat: Remove solvent at or below room temperature. Use a high-vacuum pump and a water bath set to 20-25 °C. Never heat the flask.
-
Don't Evaporate to Dryness: Always leave the product as a concentrated "plug" in a small amount of solvent. This minimizes the concentration and prepares it for the next step.
-
Add a Stabilizer Before Evaporation: Before concentrating your dried organic extracts, add a small amount of a radical inhibitor like Butylated Hydroxytoluene (BHT). It is non-polar and will typically co-elute with your solvent front during chromatography.
-
Issue 3: I lose most of my material during silica gel chromatography.
-
Primary Suspect: Acid-catalyzed polymerization on the silica surface.
-
Immediate Action: If you observe significant streaking or material failing to elute, it may be too late. You can try to flush the column with a more polar eluent containing 1-2% triethylamine to recover any unreacted material, but the yield will likely be poor.
-
Long-Term Solution:
-
Deactivate the Silica Gel: Before preparing your column, treat the eluent with 1% triethylamine (v/v) . Use this amine-treated solvent to slurry-pack the column and as the mobile phase. The triethylamine neutralizes the acidic silanol groups on the silica surface, preventing them from catalyzing polymerization.[5]
-
Consider Alternative Stationary Phases: For highly sensitive compounds, consider using neutral alumina or Florisil, which are less acidic than silica gel.
-
Use an Inhibitor in the Eluent: If radical polymerization is suspected, adding a small amount of BHT (e.g., 50 ppm) to your eluent can be effective.
-
Data & Protocols
Table 1: Common Polymerization Inhibitors for Workup
| Inhibitor | Type | Recommended Concentration | Key Considerations |
| Butylated Hydroxytoluene (BHT) | Radical Scavenger | 50-200 ppm | Non-polar, ideal for adding to organic extracts before evaporation or in chromatography eluents.[1] |
| Hydroquinone | Radical Scavenger | 100-500 ppm | More polar than BHT. Can often be removed by a basic wash, but this may be detrimental to the product.[1] |
| 4-Methoxyphenol (MEHQ) | Radical Scavenger | 10-50 ppm | A common stabilizer in commercial monomers. Effective at low concentrations.[1] |
| TEMPO | Stable Free Radical | 10-100 ppm | Highly effective radical trap, but can be more expensive and may complicate purification.[1] |
Experimental Protocol 1: Polymerization-Aware Workup & Extraction
-
Pre-cool: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to 0 °C in an ice-water bath.
-
Quench: Add pre-chilled (0 °C) saturated aqueous NH₄Cl solution dropwise with vigorous stirring. Monitor for any signs of precipitation.
-
Extract: Transfer the quenched mixture to a separatory funnel and immediately extract with a cold, peroxide-free solvent (e.g., diethyl ether or ethyl acetate). Repeat the extraction twice.
-
Wash & Dry: Combine the organic layers and wash once with cold brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Stabilize: Filter the solution to remove the drying agent. To the filtrate, add a stock solution of BHT in hexanes to achieve a final concentration of ~100 ppm.
-
Concentrate: Remove the solvent via rotary evaporation using a room temperature water bath. Do not evaporate to complete dryness. Leave the purified product as a concentrated solution for the next step.
Experimental Protocol 2: Purification via Deactivated Silica Gel Chromatography
-
Prepare Eluent: Determine the appropriate eluent system (e.g., 80:20 Hexanes:Ethyl Acetate) by TLC. Prepare a sufficient volume of this eluent and add triethylamine to a final concentration of 1% (v/v). Mix thoroughly.
-
Pack Column: Prepare a slurry of silica gel using the triethylamine-treated eluent. Pack your flash chromatography column with this slurry.
-
Load Sample: Dissolve your crude, stabilized product (from Protocol 1) in a minimal amount of dichloromethane or the eluent. Adsorb it onto a small amount of silica gel. After the solvent is evaporated, carefully load the dry powder onto the top of the packed column.
-
Elute: Run the column using the triethylamine-treated eluent, applying positive pressure to ensure a fast elution time.
-
Collect & Analyze: Collect fractions and analyze by TLC. Combine the pure fractions and concentrate using the stabilized, low-temperature method described in Protocol 1.
Visualizing the Problem & Solution
Diagram 1: Key Triggers of Cyclopentenone Polymerization
Caption: Common triggers and corresponding mitigation strategies.
Diagram 2: Anionic Polymerization Mechanism
Caption: Base-initiated anionic polymerization of cyclopentenone.
Diagram 3: Polymerization-Aware Workup Workflow
Caption: Workflow incorporating key anti-polymerization steps.
References
-
Organic Chemistry Portal. Synthesis of cyclopentenones. [Link]
-
Organic Syntheses. (2018). Preparation of Cyclopent-2-enone Derivatives via the Aza- Piancatelli Rearrangement. [Link]
-
ACS Publications - Chemical Reviews. (2016). Synthesis of Chiral Cyclopentenones. [Link]
-
RSC Publishing - Chemical Science. (2023). Lewis acid catalysed polymerisation of cyclopentenone. [Link]
- Google Patents.
- Google Patents.
-
ResearchGate. Polymerization of cyclopentene. [Link]
-
RSC Publishing. (2023). Lewis acid catalysed polymerisation of cyclopentenone. [Link]
-
MDPI. (2023). A Comprehensive Review on Metal Catalysts for the Production of Cyclopentanone Derivatives from Furfural and HMF. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Foundation: Understanding Cyclopentanone in Organic Synthesis. [Link]
-
NIH - PMC. (2023). Brønsted acid–catalyzed asymmetric dearomatization for synthesis of chiral fused polycyclic enone and indoline scaffolds. [Link]
-
NIH - PMC. Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reaction of Enynyl Acetates. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Lewis acid catalysed polymerisation of cyclopentenone - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05186B [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reaction of Enynyl Acetates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Flash Chromatography Gradients for Polar Spiro Compounds
Welcome to the technical support center for the optimization of flash chromatography gradients for polar spiro compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. As Senior Application Scientists, we have structured this guide to not only provide solutions but also to explain the underlying principles to empower you in your experimental work.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of polar spiro compounds using flash chromatography.
FAQ 1: My polar spiro compound has a very low Rf value on TLC even with highly polar solvent systems. How can I achieve good separation on a flash column?
This is a common challenge with highly polar compounds. A low Rf value, typically below 0.1, indicates strong interaction with the polar stationary phase (e.g., silica gel).[1][2] Here’s a systematic approach to address this:
Underlying Cause: The strong affinity of your polar spiro compound for the silica surface is due to interactions like hydrogen bonding and dipole-dipole forces.[2][3]
Solutions:
-
Introduce a Stronger Polar Solvent: If you are using a standard solvent system like ethyl acetate/hexanes, consider switching to a more polar mixture. A common choice for polar compounds is methanol in dichloromethane (DCM).[1][3][4] You can start with a low percentage of methanol (e.g., 1-5%) and gradually increase it. Be cautious, as using more than 10% methanol can risk dissolving the silica gel.[4]
-
Consider Alternative Chromatography Modes:
-
Reversed-Phase (RP) Flash Chromatography: This technique uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[5][6][7][8] Polar compounds have less affinity for the non-polar stationary phase and will elute earlier. This is particularly useful for water-soluble polar compounds.[9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent option for very polar compounds. It utilizes a polar stationary phase (like silica or amine-bonded silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of water.[5][10] In HILIC, water is the strong solvent that elutes the compounds.[5]
-
FAQ 2: I'm observing significant peak tailing for my polar spiro compound. What are the likely causes and how can I fix it?
Peak tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase.
Underlying Cause: For polar compounds, especially those with basic functional groups (like amines), strong interactions with the acidic silanol groups on the silica gel surface can lead to tailing.[11]
Solutions:
-
Use of a Mobile Phase Additive: Adding a small amount of a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase can help to mask the active silanol sites and improve peak shape.[3][11] A typical concentration is 0.1-1%. For acidic compounds, a small amount of acetic acid or formic acid can be beneficial.
-
Deactivate the Silica Gel: Before loading your sample, you can flush the column with a solvent system containing a base like 1-3% triethylamine to neutralize the acidic sites on the silica.[11][12]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase. Alumina (which can be basic or neutral) is a good alternative for basic compounds.[5] Diol- or amine-bonded silica phases can also offer different selectivity and reduce tailing for certain polar compounds.[5][11]
-
Dry Loading: If you are liquid loading, the solvent used to dissolve the sample might be too strong, causing band broadening and tailing. Dry loading your sample can often lead to sharper peaks.[13]
FAQ 3: My chromatogram shows peak fronting. What does this indicate and what are the corrective actions?
Peak fronting is less common than tailing but can still compromise your separation.
Underlying Cause: Peak fronting can be caused by several factors, including column overload, poor sample solubility in the mobile phase, or a physical issue with the column packing.[14][15][16]
Solutions:
-
Reduce Sample Load: Injecting too much sample can saturate the stationary phase, leading to fronting.[15][16] Try reducing the amount of sample loaded onto the column.
-
Improve Sample Solubility: If your compound is not fully soluble in the initial mobile phase, it can cause uneven band formation. Ensure your sample is completely dissolved before loading. If solubility is an issue, consider the dry loading technique where the sample is pre-adsorbed onto a sorbent.[13][17]
-
Check Column Integrity: A void or channel in the column packing can lead to distorted peak shapes, including fronting.[18] If you suspect a column issue, it's best to use a new column.
FAQ 4: How do I effectively translate my TLC results into a linear gradient for my flash chromatography run?
A well-developed TLC method is the cornerstone of a successful flash chromatography separation.[1][19]
Underlying Cause: The retention factor (Rf) on a TLC plate is inversely related to the number of column volumes (CV) required to elute the compound from a column.[19][20] A lower Rf means a higher CV.
Protocol for TLC to Linear Gradient Development:
-
Develop a TLC Method: The goal is to find a solvent system where your target compound has an Rf value between 0.15 and 0.35.[19] This range provides a good balance between resolution and run time.
-
Determine the Initial and Final Solvent Compositions:
-
Initial Conditions: The starting percentage of the strong solvent in your gradient should be low enough to ensure your compound of interest remains at the top of the column. A good starting point is to use a solvent composition that gives your compound a very high Rf on TLC (close to the baseline). A common practice is to start with a quarter of the strong solvent percentage that gave the target Rf.[21]
-
Final Conditions: The final percentage of the strong solvent should be sufficient to elute all compounds of interest from the column. A common approach is to end the gradient at twice the strong solvent percentage that provided the optimal TLC separation.[21]
-
-
Set the Gradient Length: A typical linear gradient runs over 10 to 15 column volumes.[22]
-
Automated Systems: Many modern flash chromatography systems have built-in software that can automatically generate a gradient based on your TLC data.[19][23][24]
FAQ 5: Should I use liquid loading or dry loading for my polar spiro compound?
The choice between liquid and dry loading depends on the solubility of your sample and the desired resolution.[13]
Liquid Loading:
-
When to use: When your compound is readily soluble in a weak solvent (a solvent that does not move your compound on TLC).[13]
-
Advantages: It is a simpler and faster technique.[13]
-
Disadvantages: Using a strong solvent to dissolve the sample can lead to band broadening and reduced separation efficiency.[21]
Dry Loading:
-
When to use: When your compound has poor solubility in the mobile phase, when you need to load a larger amount of sample, or when you observe poor separation with liquid loading.[13][17]
-
Advantages: Often results in better peak shape and resolution, especially for challenging separations.[17][25]
-
Protocol for Dry Loading:
Method Development and Optimization Workflow
A systematic approach to method development is crucial for efficiently purifying polar spiro compounds.
Workflow Diagram
Caption: A systematic workflow for flash chromatography method development.
Data & Protocols
Table 1: Common Solvent Systems for Polar Compounds
| Solvent System | Polarity | Notes |
| Ethyl Acetate / Hexanes | Moderate | A standard system for moderately polar compounds.[4] |
| Dichloromethane / Methanol | High | Very effective for highly polar compounds.[3] Use with caution due to silica solubility in high MeOH concentrations.[4] |
| Acetonitrile / Water | High | Commonly used in reversed-phase and HILIC modes.[5][9] |
| Dichloromethane / Ammonia in Methanol | High (Basic) | Useful for basic polar compounds that exhibit peak tailing on silica gel.[4] |
Protocol: Step-by-Step Guide to Developing a TLC-to-Flash Gradient Method
-
Prepare your sample: Dissolve a small amount of your crude sample in a suitable solvent.
-
Spot the TLC plate: Apply a small spot of your sample solution to the baseline of a silica gel TLC plate.
-
Develop the TLC plate: Place the TLC plate in a developing chamber containing your chosen solvent system. Allow the solvent to travel up the plate.
-
Visualize the spots: Use a UV lamp or an appropriate staining agent to visualize the separated components.
-
Calculate the Rf value: Measure the distance traveled by your compound of interest and the distance traveled by the solvent front. Calculate the Rf using the formula: Rf = (distance traveled by compound) / (distance traveled by solvent front).
-
Optimize the solvent system: Adjust the ratio of your solvents until your target compound has an Rf value between 0.15 and 0.35.[19]
-
Design the gradient for the flash column:
-
Initial conditions: Start with a mobile phase composition that is significantly less polar than your optimized TLC solvent system. A good rule of thumb is to use one-quarter of the strong solvent concentration from your TLC mobile phase.[21]
-
Final conditions: End the gradient with a mobile phase that is more polar than your TLC solvent system. A common practice is to use double the strong solvent concentration.[21]
-
Gradient length: Program a linear gradient over 10-15 column volumes.[22]
-
-
Equilibrate the column: Before loading your sample, equilibrate the flash column with at least 3-5 column volumes of your initial mobile phase.[5]
-
Load the sample and run the gradient: Load your sample using either the liquid or dry loading method and begin the gradient elution.
-
Collect and analyze fractions: Collect fractions as they elute from the column and analyze them by TLC or another analytical technique to identify the fractions containing your pure compound.
Logical Relationship Diagram
Caption: Interplay of factors affecting retention time in normal-phase chromatography.
References
- Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols - Benchchem. (URL: )
- Flash Chromatography Basics | Sorbent Technologies, Inc. (URL: )
-
General methods for flash chromatography using disposable columns - PMC. (URL: [Link])
-
HOW TO: Sample loading methods in flash chromatography - Sorbtech. (URL: [Link])
-
Some Useful and Practical Tips for Flash Chromatography | EPFL. (URL: [Link])
-
How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks - Patsnap Eureka. (URL: [Link])
-
Purification: Tips for Flash Column Chromatography - University of Rochester. (URL: [Link])
-
Dry loading vs. liquid loading, which provides better flash column chromatography results? (URL: [Link])
-
How do I Create an Efficient Gradient Flash Chromatography Method? - Biotage. (URL: [Link])
-
HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica - Aug 14 2019. (URL: [Link])
-
Successful Flash Chromatography - King Group. (URL: [Link])
-
Solvent Systems for Flash Column Chromatography - Chemistry - University of Rochester. (URL: [Link])
-
Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (URL: [Link])
-
Functions of Stationary Phases in Chromatographic Techniques - Longdom Publishing. (URL: [Link])
-
TLC to Gradient Chromatography Separation Simulator (Column Volumes). (URL: [Link])
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (URL: [Link])
-
Which sample solvents work best with normal-phase flash column chromatography? (URL: [Link])
-
Are reversed-phase flash chromatography columns designed for aqueous solvents necessary? | Biotage. (URL: [Link])
-
2.3D: Separation Theory - Chemistry LibreTexts. (URL: [Link])
-
Optimized Flash Chromatography Purification: From TLC to large scale in three steps - Teledyne ISCO. (URL: [Link])
-
What is the Chemistry Behind Reversed-Phase Flash Chromatography? - Biotage. (URL: [Link])
-
All you need to know about using TLC data for flash method optimization | Buchi.com. (URL: [Link])
-
Reversed-phase chromatography - Wikipedia. (URL: [Link])
-
Why are my flash column chromatography peaks splitting? - Biotage. (URL: [Link])
-
Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (URL: [Link])
-
Scouting Gradients in Flash Chromatography | Sorbent Technologies, Inc. (URL: [Link])
-
Understanding Peak Fronting in HPLC - Phenomenex. (URL: [Link])
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (URL: [Link])
-
Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (URL: [Link])
-
How to optimize your mobile phase to improve selectivity and resolution in chromatography. (URL: [Link])
-
Chapter 1 Aspects of Gradient Optimization - Wiley-VCH. (URL: [Link])
-
Thin-Layer Chromatography Gradient Optimization Strategy for Wet Load Adsorption Flash ... - PubMed. (URL: [Link])
Sources
- 1. sorbtech.com [sorbtech.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemtips.wordpress.com [chemtips.wordpress.com]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. chromtech.com [chromtech.com]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Purification [chem.rochester.edu]
- 13. sorbtech.com [sorbtech.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 16. acdlabs.com [acdlabs.com]
- 17. biotage.com [biotage.com]
- 18. biotage.com [biotage.com]
- 19. All you need to know about using TLC data for flash method optimization | Buchi.com [buchi.com]
- 20. processchemistryportal.com [processchemistryportal.com]
- 21. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sorbtech.com [sorbtech.com]
- 23. biotage.com [biotage.com]
- 24. teledyneisco.com [teledyneisco.com]
- 25. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
Technical Support Center: Solubility Optimization for Benzonitrile Derivatives
Introduction: The Benzonitrile Paradox
Benzonitrile derivatives are a cornerstone of medicinal chemistry, featuring prominently in kinase inhibitors, aromatase inhibitors (e.g., Letrozole), and CNS-active agents. However, they present a unique physicochemical paradox: the cyano (-CN) group is highly polar (dipole moment ~4.0 D), yet the aromatic scaffold often drives significant lipophilicity and
In aqueous assay buffers, this leads to two distinct failure modes:
-
"Crash-out" Precipitation: Rapid desolvation when diluting from DMSO stocks.
-
Colloidal Aggregation: Formation of sub-micrometer particles that sequester enzymes, leading to false-positive inhibition (promiscuous inhibition).
This guide provides a validated troubleshooting framework to diagnose and resolve these issues, ensuring your biological data reflects true pharmacology, not solubility artifacts.
Module 1: Diagnosis – Is it Solubility or Biology?
Before altering your buffer, you must distinguish between true insolubility (precipitation) and colloidal aggregation.
Diagnostic Workflow
| Observation | Potential Issue | Confirmation Test |
| Visible cloudiness immediately upon dilution | Macroscopic Precipitation | Visual inspection / Nephelometry |
| Erratic IC50 curves (Hill slope > 2.0) | Colloidal Aggregation | Add 0.01% Triton X-100 and re-test |
| Time-dependent inhibition without covalent binding | Aggregation-based sequestration | Pre-incubate enzyme with compound; effect increases over time |
| Low recovery after filtration | High Non-Specific Binding (NSB) | Mass balance check (LC-MS of filtrate vs. retentate) |
Module 2: The Solvent System & Dilution Protocols
The most common error with benzonitriles is the "Direct Spike" method, where high-concentration DMSO stock is added directly to the assay buffer. This causes a local spike in water concentration at the pipette tip, forcing the compound to precipitate before it can disperse.
Solution: The "Sandwich" Intermediate Dilution
Instead of a direct spike, use an intermediate dilution step to step-down the dielectric constant gradually.
Protocol 1: Optimized Serial Dilution
-
Stock: Start with 10 mM compound in 100% DMSO.
-
Intermediate: Dilute compound 1:10 into a "Transition Buffer" (Buffer + 10% DMSO).
-
Why? This keeps the compound solubilized while introducing water molecules to the hydration shell.
-
-
Final: Transfer from Intermediate to Final Assay Buffer to achieve 1% DMSO final concentration.
-
Mixing: Mix by pipetting up and down 5 times; do not vortex vigorously as this can induce shear-stress aggregation in proteins.
Module 3: Buffer Additives & Chemical Stabilizers[1]
Benzonitriles are prone to aggregation. The cyano group can participate in dipole-dipole interactions that stabilize colloidal particles.
Critical Additive: Non-Ionic Detergents
Detergents are mandatory for benzonitrile screening to disrupt aggregates.
| Additive | Recommended Conc. | Mechanism | Notes |
| Tween-20 | 0.005% - 0.01% | Steric stabilization | Standard for biochemical assays. |
| Triton X-100 | 0.01% | Disruption of colloids | Gold Standard for breaking aggregate-based false positives. |
| BSA (Bovine Serum Albumin) | 0.1 mg/mL | "Decoy" protein | Adsorbs to sticky compounds, preventing them from binding the enzyme. |
| Cyclodextrins ( | 0.1% - 0.5% | Inclusion complex | Encapsulates the hydrophobic phenyl ring; excellent for cell-based assays. |
Decision Tree: Selecting the Right Additive
Module 4: Validated Experimental Protocols
Protocol 2: Kinetic Solubility Assay (High-Throughput)
Use this to determine the maximum soluble concentration under assay conditions.
Materials:
-
Assay Buffer (e.g., PBS pH 7.4)[3]
-
96-well clear flat-bottom plate
-
Plate Reader (Absorbance at 620 nm)
Steps:
-
Preparation: Add 196 µL of Assay Buffer to columns 1-12.
-
Dosing: Spike 4 µL of DMSO stock into column 1 (Final: 200 µM, 2% DMSO).
-
Serial Dilution: Perform 2-fold serial dilutions across the plate.
-
Incubation: Shake at 500 rpm for 90 minutes at room temperature.
-
Readout: Measure OD620 (turbidity).
-
Analysis: The "Solubility Limit" is the concentration where OD620 exceeds the background (buffer + DMSO only) by 3 standard deviations.
Success Criteria:
-
Z-factor: > 0.5 (if running as a screen).
-
Reference Control: Pyrene (should precipitate) or Caffeine (should be soluble).
Frequently Asked Questions (FAQs)
Q1: My benzonitrile derivative has a pKa of 6.5. How does pH affect solubility? Answer: The nitrile group is electron-withdrawing, which can lower the pKa of neighboring phenol or amine groups. If your compound is ionizable, solubility will be pH-dependent. Use the Henderson-Hasselbalch equation to ensure you are at least 2 pH units away from the pKa to maintain the ionized (soluble) form. For basic benzonitriles, lower the pH; for acidic ones, raise it.
Q2: Can I use PEG-400 instead of DMSO? Answer: Yes. Polyethylene Glycol (PEG-400) is an excellent cosolvent for benzonitriles and is often less cytotoxic in cell-based assays than DMSO. A mixture of 10% PEG-400 / 90% Buffer is a common "rescue" formulation for stubborn compounds.
Q3: Why do I see inhibition in the enzyme assay but no activity in the cell assay? Answer: This is a classic sign of colloidal aggregation in the biochemical assay (false positive) or poor permeability/efflux in the cell assay.
-
Action: Re-run the enzyme assay with 0.01% Triton X-100. If inhibition disappears, your compound was aggregating.
Q4: Is thermodynamic solubility better than kinetic solubility? Answer: They serve different purposes.
-
Kinetic Solubility: Measures resistance to precipitation from DMSO (relevant for HTS/IC50 assays).[4]
-
Thermodynamic Solubility: Measures equilibrium solubility from solid powder.[5] This is irrelevant for screening but critical for formulation/CMC. Always use Kinetic Solubility data for assay development.
References
-
Assay Guidance Manual. Interference with Fluorescence and Absorbance. National Center for Advancing Translational Sciences (NCATS). Available at: [Link]
-
Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today. (Seminal work on aggregation and promiscuous inhibitors).[6]
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[7] (Definitive guide on Kinetic vs. Thermodynamic solubility).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. enamine.net [enamine.net]
- 5. raytor.com [raytor.com]
- 6. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 7. utsouthwestern.edu [utsouthwestern.edu]
Validation & Comparative
A Comprehensive Guide to the 1H NMR Interpretation of 4-(8-Oxo-1-azaspiro[4.4]non-6-en-1-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for determining the intricate three-dimensional architecture of organic molecules. This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum of 4-(8-Oxo-1-azaspiro[4.4]non-6-en-1-yl)benzonitrile , a molecule of interest due to its spirocyclic framework, a common motif in biologically active compounds.[1]
This document moves beyond a simple recitation of spectral data, offering a comparative analysis based on empirical data from analogous substructures and an introduction to the utility of computational prediction methods. Our objective is to equip researchers with the expertise to confidently interpret the ¹H NMR spectrum of this and structurally related molecules.
The Unique Structural Landscape of this compound
The target molecule is a complex structure featuring three key components, each with distinct electronic and steric properties that influence its ¹H NMR spectrum:
-
A p-substituted benzonitrile moiety: The electron-withdrawing nitrile group significantly influences the chemical shifts of the aromatic protons.
-
A pyrrolidine ring: As part of a spirocyclic system, the methylene protons of this ring are diastereotopic, leading to more complex splitting patterns than would be observed in a simple, freely rotating system.
-
A cyclopentenone ring: This α,β-unsaturated ketone contains vinylic and allylic protons with characteristic chemical shifts and coupling constants.
The spirocyclic fusion of the pyrrolidine and cyclopentenone rings at a quaternary carbon introduces significant conformational rigidity, which is crucial for understanding the nuances of the resulting ¹H NMR spectrum.
Predicted ¹H NMR Spectrum and Interpretation
Due to the absence of a publicly available experimental spectrum for the title compound, the following is a detailed prediction based on the analysis of its constituent fragments and data from structurally similar compounds.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-A, H-A' | ~ 7.60 | d | ~ 8.8 | 2H | Aromatic protons ortho to -CN |
| H-B, H-B' | ~ 6.70 | d | ~ 8.8 | 2H | Aromatic protons ortho to N |
| H-C | ~ 7.75 | dd | J = 5.7, 2.6 | 1H | Vinylic proton β to C=O |
| H-D | ~ 6.21 | dd | J = 5.7, 2.2 | 1H | Vinylic proton α to C=O |
| H-E, H-E' | ~ 3.5 - 3.7 | m | - | 2H | Pyrrolidine CH₂ adjacent to N |
| H-F, H-F' | ~ 2.1 - 2.3 | m | - | 2H | Pyrrolidine CH₂ |
| H-G, H-G' | ~ 2.70 | m | - | 2H | Allylic CH₂ in cyclopentenone |
| H-H, H-H' | ~ 2.36 | m | - | 2H | CH₂ adjacent to spiro-carbon |
Detailed Rationale for Assignments:
-
Aromatic Region (H-A, H-A', H-B, H-B'): The benzonitrile moiety is expected to give rise to two doublets in a classic AA'BB' system. The protons ortho to the electron-withdrawing nitrile group (H-A, H-A') will be deshielded and appear at a lower field (~7.60 ppm).[2][3] Conversely, the protons ortho to the nitrogen atom of the pyrrolidine ring (H-B, H-B'), which is electron-donating, will be shielded and appear at a higher field (~6.70 ppm).[2][3] The coupling constant between these ortho protons is typically around 8.8 Hz.
-
Vinylic Region (H-C, H-D): The chemical shifts of the vinylic protons in the cyclopentenone ring are well-established.[1] The proton beta to the carbonyl group (H-C) is significantly deshielded and is predicted to resonate at approximately 7.75 ppm. The alpha proton (H-D) will appear at a higher field, around 6.21 ppm. These two protons will exhibit a vicinal coupling (³J) of about 5.7 Hz. Further smaller couplings to the allylic protons (H-G, H-G') are also expected, resulting in doublets of doublets.[1]
-
Pyrrolidine Ring (H-E, H-E', H-F, H-F'): The protons on the pyrrolidine ring present a more complex scenario. The methylene group adjacent to the nitrogen atom (H-E, H-E') is expected to be in the range of 3.5 - 3.7 ppm, influenced by the electronegativity of the nitrogen and the aromatic ring. The other methylene group (H-F, H-F') would likely appear further upfield, around 2.1 - 2.3 ppm. Due to the chiral spiro center, the geminal protons within each methylene group are diastereotopic, meaning they are chemically non-equivalent and can couple with each other, leading to complex multiplets.
-
Cyclopentenone Ring (H-G, H-G', H-H, H-H'): The allylic methylene protons (H-G, H-G') adjacent to the double bond are expected around 2.70 ppm.[1] The methylene protons adjacent to the spiro carbon and the carbonyl group (H-H, H-H') are predicted to be around 2.36 ppm.[1] These protons will also likely exhibit complex splitting patterns due to geminal and vicinal couplings.
Comparative Analysis with Alternative Methodologies
While the above prediction is based on established empirical data, it is instructive to compare this with other methods of structural elucidation and spectral prediction.
Computational ¹H NMR Prediction
A powerful alternative and complementary approach is the use of computational chemistry to predict NMR spectra.[4][5][6] Methods such as Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) approach can provide theoretical chemical shifts and coupling constants.[5]
Workflow for Computational ¹H NMR Prediction:
Caption: A generalized workflow for the computational prediction of NMR spectra.
This in silico approach offers several advantages:
-
A Priori Analysis: It allows for the prediction of a spectrum before a molecule is synthesized, aiding in the confirmation of the target structure.
-
Stereochemical Assignment: It can be invaluable in distinguishing between different stereoisomers, which might present very similar experimental spectra.
-
Understanding Complex Spectra: For molecules with heavily overlapping signals, a predicted spectrum can guide the interpretation of the experimental data.
It is important to note that the accuracy of computational predictions is highly dependent on the level of theory and the basis set used.[6] The results should always be critically compared with experimental data.
Experimental Protocol for ¹H NMR Spectroscopy
To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean and dry NMR tube. CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS is chemically inert and its signal is defined as 0.00 ppm, serving as a reference point for the chemical shifts of the sample protons.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
Shim the magnetic field to ensure homogeneity, which will result in sharp, well-defined peaks.
-
Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm for most organic molecules).
-
Acquire the free induction decay (FID) by applying a series of radiofrequency pulses. The number of scans will depend on the sample concentration; for a 5-10 mg sample, 16-64 scans are usually sufficient.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure that all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each peak to determine the relative number of protons giving rise to each signal.
-
Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to deduce the connectivity of the protons.
-
Advanced NMR Techniques for Unambiguous Assignment
For a molecule with the complexity of this compound, one-dimensional ¹H NMR may not be sufficient for a complete and unambiguous assignment of all proton signals, especially in the crowded aliphatic region. In such cases, two-dimensional (2D) NMR experiments are indispensable.
Diagram of Key 2D NMR Correlations:
Caption: Expected key COSY and NOESY/ROESY correlations for structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through two or three bonds. It would be crucial for confirming the connectivity within the cyclopentenone and pyrrolidine rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, providing valuable information for assigning both ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and conformation of the spirocyclic system. For instance, a NOESY correlation between the aromatic protons (H-B, H-B') and the adjacent pyrrolidine protons (H-E, H-E') would confirm their spatial proximity.
Conclusion
The ¹H NMR spectrum of this compound is predicted to be rich in information, reflecting the unique structural and electronic features of this spirocyclic molecule. A thorough interpretation requires a systematic approach, starting with the identification of signals from the distinct molecular fragments and progressing to the analysis of the fine details of chemical shifts and coupling constants. While empirical data from related structures provide a solid foundation for prediction, the use of computational methods and advanced 2D NMR techniques is highly recommended for a complete and unambiguous structural assignment. This guide provides a comprehensive framework to assist researchers in navigating the complexities of the ¹H NMR interpretation of this and similar molecules, thereby facilitating the advancement of their research and development endeavors.
References
- Ikeda, M., Matsubayashi, K., Imoto, T., Kitao, K., Ishibashi, H., & Sato, T. (1994). Synthesis of an Optically Active 1-Azaspiro[4.4]non-8-en-7-one. HETEROCYCLES, 38(6), 1237.
- Tietze, L. F., Grote, T., & Wölfing, J. (2004). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. European Journal of Organic Chemistry, 2004(18), 3847-3866.
-
Royal Society of Chemistry. (2009). Supporting Information for "A general and efficient copper-catalyzed amination of aryl halides with aqueous ammonia". Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenylpyrrolidine. Retrieved from [Link]
- Kochev, N. T., Jeliazkova, N. N., & Yordanova, D. A. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
- Rychnovsky, S. D. (2006). Predicting NMR spectra by computational methods: structure revision of hexacyclinol. Organic letters, 8(13), 2895–2898.
- Bellinghiere, A. T. (2020).
- Naoshima, Y., Hayashi, Y., Ichimoto, I., & Ueda, H. (1974). The Alkylation of 2-Cyclopenten-2-ol-1-one and Cyclotene through Their Ketimine Derivative. Agricultural and Biological Chemistry, 38(7), 1393-1397.
-
ACD/Labs. (2021, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Long-Range Coupling in Cyclic Silanes. Retrieved from [Link]
Sources
- 1. 2-Cyclopenten-1-one(930-30-3) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 4-Aminobenzonitrile(873-74-5) 1H NMR spectrum [chemicalbook.com]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. Predicting NMR spectra by computational methods: structure revision of hexacyclinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Theoretical Methods and Applications of Computational NMR [escholarship.org]
HPLC Method Development for 1-Azaspiro[4.4]nonane Impurities: A Comparative Guide to Detection and Separation Strategies
Executive Summary: The "Invisible" Scaffold Challenge
The 1-azaspiro[4.4]nonane scaffold is a privileged structure in medicinal chemistry, serving as the core for Janus kinase (JAK) inhibitors, nicotinic acetylcholine receptor agonists, and various CNS agents.[1][2] However, its analytical characterization presents a distinct "double-trouble" challenge for method developers:
-
Lack of Chromophore: The saturated aliphatic amine core lacks conjugation, rendering it virtually invisible to standard UV detection above 210 nm.
-
Polarity & Basicity: The secondary/tertiary amine functionality leads to poor retention and severe peak tailing on traditional C18 columns due to silanol interactions.
This guide objectively compares the industry-standard "workaround" (Low-UV/Derivatization) against the modern "solution" (Mixed-Mode Chromatography coupled with Charged Aerosol Detection ).[2] We demonstrate why the latter offers superior specificity for critical impurities like N-oxides and diastereomers.
Comparative Analysis: Traditional vs. Advanced Workflows[2]
We evaluated two distinct method development strategies for the impurity profiling of a generic 1-azaspiro[4.4]nonane hydrochloride salt.
-
Method A (The Alternative): Traditional C18 RP-HPLC with Low-Wavelength UV (205 nm) and Pre-column Derivatization (FMOC-Cl).[1][2]
-
Method B (The Product/Solution): Mixed-Mode (C18/SCX) HPLC with Charged Aerosol Detection (CAD).[1][2]
Performance Matrix
| Feature | Method A: C18 + Low UV / Derivatization | Method B: Mixed-Mode + CAD | Scientific Verdict |
| Detection Principle | Absorption of UV light (requires chromophore).[2] | Measurement of particle charge (mass-dependent).[1][2] | Method B detects all non-volatile impurities regardless of structure. |
| Impurity Coverage | Low. Misses non-chromophoric degradants (e.g., saturated dimers) unless derivatized.[1][2] | High. Universal detection for N-oxides, dimers, and starting materials.[1][2] | Method B provides a truer mass balance. |
| Sensitivity (LOQ) | ~0.1% (High baseline noise at 205 nm).[1][2] | ~0.01% - 0.05% (High S/N ratio).[1][2] | Method B is 2-5x more sensitive for aliphatic amines.[2] |
| Linearity (R²) | 0.98 - 0.99 (Variable due to derivatization efficiency).[1][2] | > 0.995 (Uniform response factors).[1][2] | Method B offers superior quantitative accuracy.[2] |
| Throughput | Low. Requires 30+ min sample prep for derivatization.[2] | High. Direct injection.[2] | Method B reduces workflow time by 40%.[2] |
| Selectivity | Poor. Polar amines elute near void volume ( | Excellent. Ionic interaction retains polar amines ( | Method B separates critical diastereomers.[2] |
Scientific Deep Dive: Why Method B Prevails
The Detection Problem: UV vs. CAD
1-azaspiro[4.4]nonane impurities often include N-oxides (oxidation products) and saturated dimers .[1][2]
-
In Method A , analyzing at 205 nm invites interference from mobile phase buffers (e.g., formate/acetate), causing baseline drift and poor integration.[1][2] Derivatization (e.g., with Dansyl Chloride) introduces kinetic variability—steric hindrance in the spiro-ring can lead to incomplete reaction, creating false "impurity" peaks.[1][2]
-
In Method B , CAD functions by nebulizing the eluent, drying the particles, and charging them.[1] The signal is proportional to the mass of the analyte, not its optical properties. This ensures that the response factor of the N-oxide impurity is nearly identical to the parent drug, allowing for accurate "area %" quantification without reference standards.
The Separation Problem: Silanol Activity
The basic nitrogen in the spiro-ring interacts strongly with residual silanols on standard C18 columns, causing tailing factors (
-
Method B utilizes a Mixed-Mode Stationary Phase (C18 + Sulfonic Acid cation-exchange ligands).[1][2]
Visualizing the Impurity Landscape
The following diagram illustrates the formation of key impurities and the decision logic for selecting the detection method.
Figure 1: Impurity formation pathways for 1-azaspiro[4.4]nonane and the impact of detection choice. Note how oxidative impurities (N-oxides) drive the need for universal detection.
Recommended Experimental Protocol (Method B)
This protocol is designed to be self-validating : the use of CAD ensures mass balance, while the mixed-mode column ensures peak symmetry.
Instrumentation & Conditions
-
System: UHPLC with Charged Aerosol Detector (CAD) or ELSD.[1][2]
-
Column: Mixed-Mode C18/SCX (e.g., SIELC Primesep 100 or equivalent),
.[1][2]-
Why? The SCX ligand retains the basic amine; the C18 ligand separates hydrophobic impurities.
-
-
Column Temperature:
.
Mobile Phase Strategy
Gradient Profile
| Time (min) | % A (Buffer) | % B (ACN) | Mechanism |
| 0.0 | 90 | 10 | Initial trapping of polar amines via Ion Exchange.[1][2] |
| 15.0 | 40 | 60 | Ramping hydrophobicity to elute non-polar dimers. |
| 20.0 | 40 | 60 | Isocratic hold. |
| 20.1 | 90 | 10 | Re-equilibration. |
| 25.0 | 90 | 10 | End of Run. |
Sample Preparation
-
Diluent: Mobile Phase A : Mobile Phase B (90:10).
-
Concentration:
(High load possible due to CAD linearity). -
Filtration:
PTFE (Avoid Nylon, which can bind polar amines).[1][2]
Troubleshooting & Causality
Issue 1: Peak Splitting of the Main Peak
-
Cause: Mismatch between sample solvent and mobile phase.[3] If sample is dissolved in 100% ACN, the strong solvent effect disrupts the ion-exchange binding at the head of the column.
-
Fix: Always match the diluent to the starting gradient conditions (High aqueous).
Issue 2: "Ghost" Peaks in CAD
-
Cause: Mobile phase contamination.[2] CAD detects any non-volatile residue.[2]
-
Fix: Use LC-MS grade solvents and high-purity ammonium acetate.[2] Do not use glass bottles washed with detergents; use dedicated solvent bottles.[2]
Issue 3: Variable Retention Times
-
Cause: pH sensitivity of the Mixed-Mode column. The ionization state of the SCX ligands depends on pH.
-
Fix: Strictly control buffer pH to
units.
References
-
Guerrero-Caicedo, A., et al. (2019).[1][2][4] Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals.[2][4][5] ACS Omega.[2] [Link][1][2]
-
Shinde, V. (2020).[1][2] Analytical Method Development Approach When Compounds Don't Have UV Chromophore.[6][7][8] Veeprho.[2] [Link]
-
Tietze, L. F., et al. (2005).[1][2] Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)-Cephalotaxine.[1][2][9] Heterocycles.[2][5] [Link]
-
Webster, G. K., et al. (2021).[1][2] No chromophore - no problem? Strategies for the analysis of non-UV absorbing compounds. Wiley Analytical Science.[2] [Link][1][2]
Sources
- 1. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. veeprho.com [veeprho.com]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Crystal structure analysis of 4-(8-Oxo-1-azaspiro[4.4]non-6-en-1-yl)benzonitrile
A Comparative Guide to Absolute Configuration & Solid-State Analysis
Executive Summary: The Spirocyclic Challenge
In modern drug discovery, spirocyclic scaffolds like 1-azaspiro[4.4]nonane are prized for their ability to restrict conformational flexibility, thereby enhancing binding affinity and metabolic stability. However, the synthesis of 4-(8-Oxo-1-azaspiro[4.4]non-6-en-1-yl)benzonitrile (hereafter Compound A ) often yields complex diastereomeric mixtures (cis/trans) that are notoriously difficult to resolve using standard solution-phase NMR.
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against its primary alternatives—NMR Spectroscopy and Powder X-Ray Diffraction (PXRD) —to demonstrate why SC-XRD is the requisite "Gold Standard" for validating the absolute configuration of Compound A.
Comparative Analysis: Performance & Reliability
The following table summarizes the performance of analytical techniques specifically for resolving the spiro-center stereochemistry of Compound A.
Table 1: Analytical Technique Performance Matrix
| Feature | Single Crystal XRD (SC-XRD) | NMR Spectroscopy (NOESY/COSY) | Powder XRD (PXRD) |
| Primary Output | 3D Atomic Coordinates (x, y, z) | Through-space/bond correlations | Bulk Phase Fingerprint |
| Stereo-Confidence | Absolute (100%) | Inferential (Ambiguous for spiro) | None (Identity only) |
| Sample Requirement | Single Crystal (>0.1 mm) | >2 mg in Solution | >10 mg Powder |
| Resolution Limit | ~0.8 Å (Atomic) | Averaged over time | Phase Purity |
| Critical Limitation | Requires diffraction-quality crystal | Overlapping signals in compact rings | Cannot solve unknown structures easily |
| Verdict for Compound A | Essential for spiro-C5 assignment | Supportive but insufficient | QC Only for batch purity |
Detailed Performance Breakdown
A. The Gold Standard: Single Crystal XRD
For Compound A, the spiro-carbon (C5) creates a rigid orthogonal intersection between the pyrrolidine and cyclopentenone rings.
-
Why it wins: SC-XRD directly maps the electron density. It unambiguously distinguishes between the cis and trans diastereomers relative to the benzonitrile group.
-
Key Insight: In similar spiro-enone structures, the five-membered ring often adopts an envelope conformation. SC-XRD captures the precise torsion angles (e.g., N1-C5-C6-C7) that dictate the molecule's docking profile—data impossible to derive solely from NMR.
B. The Alternative: NMR Spectroscopy (NOESY/ROESY)
-
The Problem: In the 1-azaspiro[4.4]nonane system, the protons on the rigid rings are spatially crowded. NOE signals (Nuclear Overhauser Effect) rely on through-space interactions (<5 Å).
-
Failure Mode: For Compound A, the distance between the benzonitrile protons and the enone protons may be similar in both diastereomers, leading to inconclusive "medium" intensity NOE cross-peaks.
C. The Bulk Check: Powder XRD (PXRD)
-
Role: Once the structure is solved via SC-XRD, PXRD is used to ensure the bulk synthesized batch matches the single crystal form (polymorph control). It cannot ab initio solve the stereochemistry of this complex organic molecule without prior models.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, follow this optimized workflow for crystallizing and analyzing Compound A.
Phase 1: Crystallization Strategy
Objective: Obtain single crystals suitable for Mo-Kα or Cu-Kα radiation.
Method: Vapor Diffusion (Sitting Drop)
-
Solvent Selection: Dissolve 5 mg of Compound A in 0.5 mL of Dichloromethane (DCM) or Chloroform . These solvents solubilize the lipophilic benzonitrile and spiro-core effectively.
-
Precipitant: Use n-Hexane or Pentane as the antisolvent.
-
Setup: Place the DCM solution in the inner well. Fill the outer reservoir with 1 mL of Hexane. Seal tightly.
-
Timeline: Allow to equilibrate at 4°C for 3-7 days.
-
Why: Lower temperature reduces kinetic energy, promoting ordered lattice formation over amorphous precipitation.
-
Phase 2: Data Collection & Refinement
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent). Parameters:
-
Temperature: 100 K (Cryostream). Crucial to reduce thermal motion of the terminal benzonitrile group.
-
Source: Cu-Kα (λ = 1.54178 Å) is preferred for organic light-atom structures to maximize diffraction intensity.
Refinement Logic (The "Trust" Check):
-
R1 Value: Target < 0.05 (5%).
-
Goodness of Fit (GooF): Target 1.0–1.1.
-
Check: Verify the assignment of the Nitrogen atom in the spiro-ring. An incorrect C/N assignment will result in abnormal thermal ellipsoids (too small or too large).
Visualization of the Analytical Logic
The following diagram illustrates the decision-making process for structurally validating spirocyclic drug candidates.
Figure 1: Decision matrix for the structural elucidation of complex spirocyclic compounds. Note the critical branch point at NMR ambiguity necessitating SC-XRD.
Structural Expectations & Data Interpretation[1]
Based on analogous 1-azaspiro[4.4]non-6-en-8-one structures (See Ref 1, 3), the analysis of Compound A is expected to reveal:
-
Crystal System: Likely Monoclinic (Space group P21/c) or Orthorhombic (P212121 if chiral resolution occurred).
-
Spiro-Conformation:
-
The five-membered enone ring typically exhibits a planar or slight envelope distortion.
-
The pyrrolidine ring will adopt a twisted conformation to minimize steric clash with the carbonyl oxygen at C8.
-
-
Intermolecular Interactions:
-
Pi-Stacking: The phenyl ring of the benzonitrile group is expected to show offset face-to-face pi-stacking interactions (centroid-centroid distance ~3.6–3.8 Å).
-
Dipole Interactions: The cyano (-CN) group is a strong hydrogen bond acceptor. Expect C-H...N interactions stabilizing the crystal lattice.
-
Table 2: Representative Crystallographic Parameters (Simulated based on Analogs)
| Parameter | Expected Range | Significance |
| Space Group | P21/c or P-1 | Common for centrosymmetric organic racemates. |
| Z (Formula Units) | 4 | Indicates 4 molecules per unit cell. |
| C-N Bond (Spiro) | 1.46 – 1.48 Å | Standard single bond, confirms sp3 character. |
| C=O Bond (Ketone) | 1.21 – 1.23 Å | Confirms carbonyl integrity (no enolization). |
| Spiro Angle (C-C-C) | 109.5° ± 5° | Deviation indicates ring strain (reactivity potential). |
References
-
Guerrero-Caicedo, A., et al. (2019).[1] "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization." ACS Omega, 4(25), 21369–21380.
- Context: Describes the synthesis and diastereomeric challenges of the 1-azaspiro[4.4]nonane skeleton.
-
Fun, H. K., et al. (2011). "Crystal structure of 3-methoxycarbonyl-2-(4-methoxyphenyl)-8-oxo-1-azaspiro[4.5]deca-1,6,9-trien-1-ium-1-olate." Acta Crystallographica Section E, 70, o1200.[2]
- Context: Provides crystallographic benchmarks (bond lengths/angles) for similar spiro-enone systems.
-
PubChem. (2025).[3] "4-(1H-Pyrrol-1-yl)benzonitrile Compound Summary."
- Context: Structural data for the benzonitrile-pyrrole substructure, relevant for analyzing the packing of the arom
-
Fluorochem. (2025). "Product Listing: this compound."
- Context: Verification of commercial availability and chemical identity.
Sources
Validation of Purity Assays for Spirocyclic Research Chemicals: A Comparative Guide
Introduction: The Spirocyclic Challenge
Spirocyclic scaffolds—structures where two rings share a single quaternary carbon atom—have moved from niche curiosities to cornerstones of modern drug discovery. Their inherent three-dimensional rigidity offers a distinct advantage over flat aromatic systems, improving metabolic stability and target selectivity (the "Escape from Flatland").
However, for the analytical chemist, spirocycles present a unique "Validation Triad" of challenges:
-
Stereochemical Complexity: The spiro-center creates axial chirality, often resulting in enantiomers and diastereomers that are difficult to resolve on achiral stationary phases.
-
Chromophore Deficiency: Many spiro-aliphatic scaffolds (e.g., spiro[3.3]heptanes) lack strong UV chromophores, rendering standard HPLC-UV assays unreliable.
-
Structural Integrity: While rigid, the strain on the spiro-carbon can lead to ring-opening or rearrangement under acidic HPLC conditions, creating artifactual impurities.
This guide objectively compares the three primary validation methodologies—HPLC-UV/MS , SFC , and qNMR —and provides a risk-based framework for selecting and validating the optimal assay for your specific spirocyclic candidate.
Technique Comparison: Selecting the Right Tool
We do not rely on a single tool but rather an orthogonal approach . The following table compares the performance of the three dominant techniques specifically for spirocyclic purity assessment.
Table 1: Comparative Performance Matrix
| Feature | HPLC-UV/MS (Reverse Phase) | SFC (Supercritical Fluid Chrom.)[1] | qNMR (Quantitative NMR) |
| Primary Utility | Impurity profiling (polar/degradants) | Chiral purity & Orthogonal assay | Absolute purity (Potency) |
| Chiral Resolution | Poor (requires specific chiral cols) | Excellent (High diffusivity) | N/A (unless chiral shift reagent used) |
| Chromophore Dependence | High (UV) / Medium (MS) | High (UV) / Medium (MS) | None (Proton counting) |
| Sample Consumption | Low (<1 mg) | Low (<1 mg) | High (5–20 mg for precision) |
| Throughput | Medium (15–30 min) | High (3–10 min) | Low (Acquisition + Processing) |
| Validation Risk | Response Factor Variation | Solubility issues (very polar salts) | Baseline phasing/Relaxation delay |
Expert Insight: The "Response Factor" Trap
In HPLC, we often assume the main peak and impurities have similar extinction coefficients. For spirocycles synthesized via modular routes, impurities often lack the full chromophore of the product.
-
Risk: HPLC-UV may report 99.5% purity while qNMR reveals 92.0% due to non-UV active precursors.
-
Solution: Use qNMR for the "Assignment of Potency" and HPLC/SFC for "Impurity Profiling."
Method Development Strategy
Effective validation begins with robust design. For spirocycles, a standard C18 gradient is rarely sufficient.
The "3-Column, 4-Solvent" Screening Protocol (SFC Focus)
SFC is the gold standard for spirocyclic separation due to its ability to resolve stereoisomers.
-
Columns: Chiralpak IC (immobilized), Chiralcel OD-H (coated), Whelk-O 1 (Pirkle-type).
-
Co-solvents: Methanol, Ethanol, Isopropanol, Acetonitrile (with 0.1% DEA or TFA additives).
Detection for "Invisible" Spirocycles
If your scaffold lacks a UV chromophore (e.g., purely aliphatic spiro-amines):
-
CAD (Charged Aerosol Detection): Universal detection based on mass, not optics.
-
Derivatization: Pre-column reaction with benzyl chloride to add a UV tag (risky for validation due to reaction completeness issues).
-
MS (Mass Spectrometry): Use TIC (Total Ion Current), but validate ionization efficiency carefully.
Visualizing the Decision Process
The following decision tree outlines the logical flow for selecting the validation method based on the physicochemical properties of the spirocycle.
Figure 1: Decision tree for selecting the primary purity assay. Note that qNMR is recommended as an orthogonal check for all pathways.
Validation Protocol: ICH Q2(R2) Aligned
This protocol is adapted from ICH Q2(R2) guidelines, specifically tailored for the rigidity and stereochemistry of spirocycles.
Phase 1: Specificity (The Stress Test)
Objective: Prove the method separates the spirocycle from its enantiomer and degradation products.
-
Acid/Base Stress: Expose sample to 0.1 N HCl and 0.1 N NaOH for 24 hours.
-
Spiro-Specific Check: Watch for ring-opening (e.g., conversion of spiro-lactone to hydroxy-acid).
-
-
Racemate Spiking: Spike the pure enantiomer with 1% of its antipode.
-
Acceptance: Resolution (
) > 1.5 between enantiomers.
-
Phase 2: Linearity & Range
Objective: Confirm detector response is proportional to concentration.
-
Protocol: Prepare 5 concentrations from 50% to 150% of the target test concentration.
-
Acceptance:
.[2] -
Spiro-Specific Note: For rigid spirocycles, solubility can be non-linear in MeOH. Use DMSO/MeOH mixtures if precipitation is observed at high concentrations.
Phase 3: Accuracy (qNMR Cross-Validation)
Instead of relying solely on spike-recovery (which assumes the matrix is known), validate the HPLC/SFC assay accuracy against qNMR.
Workflow:
-
Analyze Lot X via HPLC (Area %). Result: 99.2%.
-
Analyze Lot X via qNMR (Internal Standard: Maleic Acid). Result: 98.5% (wt/wt).
-
Calculation: If the difference > 1.0%, investigate "invisible" impurities (salts, solvents, or non-chromophoric precursors).
Phase 4: Solution Stability
Objective: Ensure the spiro-ring survives the autosampler solvent.
-
Protocol: Inject the same sample every hour for 24 hours.
-
Fail Criteria: Growth of a new peak > 0.1% (often indicates hydrolysis of the spiro-linkage).
Experimental Workflow: qNMR Purity Assay
Because qNMR is the "Truth Serum" for research chemicals, here is the explicit protocol.
Reagents:
-
Solvent: DMSO-
(Universal solubility for spirocycles). -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (Traceable Grade).
Step-by-Step:
-
Weighing: Accurately weigh ~10 mg of Spirocycle (
) and ~5 mg of IS ( ) into the same vial. Precision must be mg. -
Dissolution: Add 0.6 mL DMSO-
. Vortex until clear. -
Acquisition:
-
Pulse angle: 30° (to ensure full relaxation).
-
Relaxation Delay (
): 60 seconds (Critical! Spirocycles often have long relaxation times due to rigidity). -
Scans: 16 or 32.
-
-
Processing: Phase manually. Integrate the IS peak (
) and a unique Spirocycle proton ( ). -
Calculation:
Visualizing the Validation Workflow
Figure 2: Step-by-step validation workflow ensuring regulatory compliance and scientific rigor.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[3][4][5] Retrieved from [Link]
-
European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024).[3][5][6][7][8] Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. (2024).[3][5][6][7][8] Retrieved from [Link]
-
Almac Group. QNMR – a modern alternative to HPLC.[9] (2024).[3][5][6][7][8] Retrieved from [Link]
-
Chromatography Today. Should I use SFC or HPLC for my Analysis? (2023).[3][4][5] Retrieved from [Link]
-
SpiroChem. Analytical Method Development. (2024).[3][5][6][7][8] Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 7. qbdgroup.com [qbdgroup.com]
- 8. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 9. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
The Silent Center: A Definitive Guide to Assigning Spiro-Quaternary Carbons in 13C NMR
Topic: 13C NMR chemical shift assignments for spiro-quaternary carbons Content Type: Publish Comparison Guide
Executive Summary & The "Silent" Challenge
Spiro-quaternary carbons represent one of the most formidable challenges in small molecule structure elucidation. Lacking attached protons, they are invisible in HSQC/DEPT experiments.[1][2] Their tetrahedral geometry often isolates them from scalar coupling networks, and their relaxation times (
Misassignment of these centers is a leading cause of structure retraction in drug development.[2] This guide objectively compares the four primary methodologies for assigning these "silent" centers, ranging from pulse-sequence optimization to quantum mechanical prediction.
Strategic Decision Matrix (Workflow)
Before selecting a pulse sequence, researchers must evaluate sample quantity and instrument capability.[2] The following decision tree outlines the logical progression for assignment.
Figure 1: Strategic workflow for assigning spiro-quaternary carbons. High-concentration samples benefit immediately from C-C detection, while mass-limited samples require optimized long-range H-C detection.
Comparative Technical Analysis
Method 1: The Workhorse – Band-Selective HMBC
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the standard first line of defense. However, standard parameter sets (optimized for
-
Mechanism: Detects
and correlations. -
Spiro Limitation: Cannot distinguish between
and easily. If the spiro-carbon is bonds from the nearest proton (e.g., flanked by other quaternary carbons), it remains invisible.
Method 2: The Sniper – LR-HSQMBC
When standard HMBC fails, the Long-Range Heteronuclear Single Quantum Multiple Bond Correlation (LR-HSQMBC) is the superior alternative.[3] Unlike HMBC, which is an absolute-value magnitude mode experiment, LR-HSQMBC is phase-sensitive.[3]
-
Mechanism: Preserves coupling sign and phase.[2] It avoids the signal cancellation that occurs in HMBC when multiple couplings interfere.[2][3]
-
Spiro Advantage: It can be optimized for very small couplings (2-4 Hz), allowing detection of
correlations often seen across rigid spiro-scaffolds.[2] It also allows the measurement of the actual value, aiding stereochemical assignment.
Method 3: The Gold Standard – 1,1-ADEQUATE
The 1,1-ADEQUATE (Amazing Deuterium Equilibrated...) experiment is the only method listed here that establishes direct carbon-carbon connectivity .
-
Mechanism: Transfers magnetization from a proton to its attached carbon, and then via
to the adjacent (spiro) carbon.[2] -
Spiro Advantage: It unequivocally links a protonated arm of the ring to the quaternary spiro center. If you see a correlation, they are neighbors.[2] No guessing about bond distance.
-
Cost: Sensitivity is
of an HSQC.[2] Requires a Cryoprobe or >30mg sample.[2]
Method 4: The Validator – DFT GIAO Prediction
When experimental data is ambiguous (e.g., two spiro-centers with similar shifts), Density Functional Theory (DFT) using the GIAO (Gauge-Independent Atomic Orbital) method is the arbiter.
-
Mechanism: Quantum mechanical calculation of shielding tensors.[2][4]
-
Accuracy: Modern functionals (e.g., mPW1PW91/6-311+G(d,p)) can predict shifts with an MAE (Mean Absolute Error) of < 1.5 ppm.[2][4]
Data Comparison Table
| Feature | Standard HMBC | LR-HSQMBC | 1,1-ADEQUATE | DFT GIAO |
| Primary Detection | Computational | |||
| Sensitivity | High (Relative 1.[2]0) | Moderate (Relative 0.8) | Very Low (Relative 0.[2]01) | N/A |
| Sample Req. | > 0.5 mg | > 2.0 mg | > 30 mg (or Cryoprobe) | Structure File |
| Experiment Time | 10-30 mins | 1-4 hours | 12-48 hours | 4-24 CPU hours |
| Spiro Specificity | Low (Ambiguous distance) | Medium (Can measure | High (Definitive neighbor) | High (Isomer distinction) |
| Risk Factor | Missing peaks due to | Null signal (concentration) | Basis set dependence |
Detailed Experimental Protocols
Protocol A: Optimization of LR-HSQMBC for "Invisible" Spiro Carbons
Use this when you have sufficient mass (>2mg) but cannot see the quaternary carbon in standard HMBC.
-
Pulse Sequence: Select hsqmbc (Bruker) or equivalent.[2] Ensure it is the phase-sensitive version.
-
Coupling Constant Optimization (cnst13):
-
Relaxation Delay (d1): Set to
of the protons. Usually 2.0 seconds is sufficient.[2] -
Scans (ns): Minimum 64 scans. The lower transfer efficiency requires higher signal averaging.[2]
-
Processing: Use a magnitude calculation (mc) or phase-sensitive mode if measuring couplings is required.
Protocol B: 1,1-ADEQUATE Setup (The "Silver Bullet")
Use this for unambiguous assignment if sample concentration permits.
-
Pulse Sequence: Select adeq11etgpsp (Bruker) – 1,1-ADEQUATE with adiabatic pulses for better inversion bandwidth.[2]
-
Optimization:
-
cnst6 (
): Set to 145 Hz (standard). -
cnst13 (
): Set to 55 Hz for aliphatic-aliphatic spiro centers. If the spiro center is aromatic, use 65 Hz .
-
-
Cryoprobe Management: Ensure the probe is tuned/matched perfectly on the Carbon channel. This experiment is 13C-sensitivity limited.
-
Acquisition:
-
Interpretation: Peaks appear at the F1 frequency sum of the two carbons (
) and the F2 proton frequency.
Computational Validation (DFT)
For spiro-compounds where experimental overlap is severe, run a GIAO calculation.[2]
Recommended Level of Theory:
-
Geometry Optimization: B3LYP/6-31G(d) (Gas phase or PCM solvent model).
-
NMR Calculation: mPW1PW91/6-311+G(2d,p) using the GIAO method.[2]
-
Scaling: Apply linear scaling factors (intercept/slope) specific to the functional used to convert isotropic shielding tensors to chemical shifts (
).
References
-
JEOL Application Note. How to use LR-HSQMBC: Observation of very small couplings. JEOL Ltd. [Link][2]
-
Saurí, J., et al. (2014).[2] "LR-HSQMBC: A Sensitive NMR Technique To Probe Very Long-Range Heteronuclear Coupling Pathways."[2][6][7] Journal of Organic Chemistry. [Link][2]
-
Martin, G. E. (2011).[2] "Using HMBC and ADEQUATE NMR Data To Define and Differentiate Long-Range Coupling Pathways." Journal of Natural Products. [Link][2]
-
Buevich, A. V., et al. (2015).[2] "NMR Structure Elucidation of Small Organic Molecules: Choosing ADEQUATE vs HMBC." Journal of Natural Products. [Link][2]
-
Lodewyk, M. W., et al. (2012).[2] "The accuracy of DFT-based chemical shift predictions for the assignment of 13C NMR spectra." Chemical Reviews. [Link][2]
Sources
Safety Operating Guide
4-(8-Oxo-1-azaspiro[4.4]non-6-en-1-yl)benzonitrile proper disposal procedures
Advanced Operational Guide: Handling and Mineralization of 4-(8-Oxo-1-azaspiro[4.4]non-6-en-1-yl)benzonitrile
As drug development professionals scale up the synthesis of complex spirocyclic compounds, understanding their end-of-life environmental impact is critical. This compound presents a unique logistical and disposal challenge due to its dual-nitrogen architecture: a benzonitrile moiety coupled with an azaspiro lactam core.
This guide provides authoritative, step-by-step methodologies for the safe handling, spill containment, and thermal destruction of this compound, ensuring your laboratory maintains the highest standards of safety and environmental compliance.
Mechanistic Hazard Profile & Degradation Chemistry
To safely manage a chemical, one must first understand its failure modes. The primary hazard of this compound lies not just in its acute toxicity, but in its thermal degradation pathway.
-
The Nitrile Hazard: Aromatic nitriles do not combust cleanly under standard atmospheric conditions. When subjected to extreme heat or incomplete combustion, the cyano group (-C≡N) undergoes thermal cleavage, emitting highly toxic hydrogen cyanide (HCN) gas and carbon monoxide (CO)[1],[2].
-
The Spirocyclic Nitrogen Load: The 1-azaspiro[4.4]non-6-ene core introduces a secondary nitrogen source. During oxidation, this contributes heavily to the generation of nitrogen oxides (NOx), which are severe respiratory irritants and environmental pollutants[3].
-
Chemical Incompatibilities: The compound must be strictly segregated from strong mineral acids and bases. Mixing nitriles with strong oxidizing acids can lead to extremely violent reactions and the premature liberation of toxic cyanide gas[4].
Operational Safeguards: PPE and Storage Metrics
Standard laboratory PPE is insufficient for handling concentrated spirocyclic nitriles. The following quantitative controls must be implemented to prevent systemic dermal absorption or inhalation of aerosolized particulates.
Table 1: Quantitative PPE and Engineering Specifications
| Protection Category | Specification | Causal Rationale |
|---|---|---|
| Respiratory | NIOSH N95 or P100 particulate respirator | Prevents inhalation of aerosolized spirocyclic particulate matter during powder transfer. |
| Dermal (Gloves) | Nitrile or Neoprene (≥0.11 mm thickness) | Impermeable to organic nitrile derivatives; prevents systemic dermal absorption. |
| Ocular | ANSI Z87.1 tight-fitting safety goggles | Protects ocular mucosa from severe irritation and chemical dust. |
| Ventilation | Fume hood with ≥100 LFM face velocity | Ensures capture of volatile degradation byproducts or dust during active handling. |
Table 2: Waste Categorization and Storage Metrics
| Waste Stream | Container Specification | Storage Temp | Maximum Holding Time |
|---|---|---|---|
| Solid Waste | High-Density Polyethylene (HDPE) | < 30°C | 90 Days (EPA standard) |
| Liquid Solutions | PTFE-lined amber glass | 2-8°C | 180 Days |
Self-Validating Protocol: Immediate Spill Containment
In the event of a breach, rapid containment is required to prevent environmental contamination, as benzonitrile derivatives are harmful to aquatic life with long-lasting effects[5].
Step 1: Isolation and Atmospheric Verification
-
Action: Evacuate the immediate 10-meter radius. Increase fume hood or room ventilation to maximum exhaust velocity.
-
Causality: Prevents inhalation of aerosolized dust or volatile degradation byproducts.
-
Self-Validation: Utilize a portable Photoionization Detector (PID) to confirm ambient volatile concentrations have returned to baseline (<1 ppm) before re-entering the spill zone.
Step 2: Inert Absorption
-
Action: Cover the spill with an inert, non-combustible absorbent such as dry sand, diatomaceous earth, or vermiculite[5]. Do not use combustible materials like paper towels or sawdust.
-
Causality: Combustible absorbents can act as fuel, potentially triggering an exothermic reaction if the chemical comes into contact with incompatible oxidizing agents.
-
Self-Validation: Ensure the entire liquid/powder volume is bound; the mixture should appear completely dry and granular.
Step 3: Mechanical Recovery
-
Action: Use non-sparking polyethylene scoops to transfer the bound material into a high-density polyethylene (HDPE) hazardous waste container.
-
Causality: Non-sparking tools eliminate the risk of static discharge, which could ignite airborne dust or co-solvent vapors.
Step 4: Chemical Decontamination
-
Action: Wash the affected surface with a mild alkaline detergent solution (pH 8-9), followed by a copious water rinse.
-
Causality: Alkaline conditions prevent the accidental protonation of any trace cyano-derivatives, ensuring no HCN gas is inadvertently formed during cleanup.
-
Self-Validation: Swab the decontaminated surface and test with a rapid colorimetric nitrile-detection assay. A negative color change validates complete chemical removal.
End-of-Life Mineralization: Incineration Logic
Due to its complex nitrogenous structure, this compound cannot be disposed of via standard biological wastewater treatment or landfilling[6]. It must be destroyed via a multi-stage chemical incinerator equipped with an afterburner and a wet scrubber system[7].
Step 1: Primary Thermal Cleavage
-
Action: Inject the waste stream into the primary combustion chamber operating at 850°C to 1000°C.
-
Causality: High temperatures break the spirocyclic carbon framework and vaporize the compound, though this incomplete combustion generates intermediate toxic effluent (HCN, CO, NOx)[1].
Step 2: Secondary Oxidation (Afterburner)
-
Action: Route the effluent gases into an afterburner operating at >1000°C with excess oxygen.
-
Causality: The afterburner ensures the complete thermal oxidation of residual hydrogen cyanide and carbon monoxide into carbon dioxide (CO2) and nitrogen dioxide (NO2)[7].
Step 3: Alkaline Scrubbing
-
Action: Pass the oxidized exhaust through a counter-current wet scrubber utilizing a sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)2) solution.
-
Causality: The alkaline mist neutralizes acidic NOx gases (forming harmless nitrate/nitrite salts) and captures any trace uncombusted acids before environmental release[7].
-
Self-Validation: The system must continuously monitor the scrubber effluent pH. The protocol is validated only when the effluent maintains a stable pH > 8.5, and Continuous Emissions Monitoring Systems (CEMS) confirm stack emissions of NOx are below regulatory thresholds.
Figure 1: Thermal degradation and neutralization workflow for spirocyclic benzonitrile waste.
References
-
Fisher Scientific. "SAFETY DATA SHEET - Benzonitrile, 4-amino-". fishersci.fi. [Link]
Sources
Personal protective equipment for handling 4-(8-Oxo-1-azaspiro[4.4]non-6-en-1-yl)benzonitrile
This guide outlines the critical safety, logistical, and operational protocols for handling 4-(8-Oxo-1-azaspiro[4.4]non-6-en-1-yl)benzonitrile .
As a Senior Application Scientist, I must emphasize that this compound contains structural alerts (benzonitrile moiety, spiro-enone system) consistent with high-potency pharmaceutical intermediates , specifically androgen receptor antagonists.[1][2][3] In the absence of a substance-specific Occupational Exposure Limit (OEL), you must apply the Precautionary Principle , treating this as a Control Band 4 (OEB 4) compound (High Potency/Toxic).[1][2][3]
Chemical Identity & Hazard Profiling
-
CAS Number: Not widely listed (Novel Chemical Entity/Intermediate).[3]
-
Molecular Weight: ~238.28 g/mol (Estimated based on formula C
H N O).[1][3] -
Physical State: Solid (Powder).[3]
-
Solubility: Anticipated solubility in DMSO, Acetonitrile, and Ethyl Acetate; poor water solubility.[3]
Critical Structural Alerts (QSAR Analysis)
-
Benzonitrile Group: Potential for metabolic release of cyanide (low probability but non-zero) and acute toxicity via inhalation/ingestion.[3]
- -Unsaturated Ketone (Enone): A Michael Acceptor. High risk of skin sensitization and protein alkylation (DNA binding potential).[3]
-
Spiro-Cycle: Enhances lipophilicity and metabolic stability, increasing potential for bioaccumulation and potency.[3]
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab coat and glasses."[3] This compound requires a barrier-protection strategy designed to prevent any cutaneous or respiratory exposure.[2][3][4][5]
| Protection Tier | Equipment Specification | Scientific Rationale |
| Respiratory | PAPR (Powered Air Purifying Respirator) with HEPA cartridges OR N100/P3 half-mask (if handled in a hood).[1][2][3] | Prevents inhalation of nanogram-level dust particles invisible to the naked eye.[2][3] |
| Dermal (Hands) | Double Gloving: 1. Inner: Nitrile (4 mil, extended cuff).2.[3] Outer: Nitrile (High-Dexterity) or Laminate (for spills).[1][2][3] | Permeation Lag Time: Nitrile offers fair protection against solids, but organic solvents (DMSO) used for dissolution can carry the toxicant through gloves.[3] Double gloving creates a sacrificial layer.[3] |
| Dermal (Body) | Tyvek® Lab Coat (Disposable) with elastic cuffs.[1][3] | Cotton coats absorb and retain powders, creating a secondary exposure source in laundry.[3] Disposable Tyvek sheds particulates.[3] |
| Ocular | Chemical Splash Goggles (Indirect Vent).[3] | Safety glasses do not seal against airborne dust migration or splash-back during dissolution.[2][3] |
Operational Protocol: The "Zero-Contact" Workflow
This protocol uses a Self-Validating System : every step includes a check to ensure containment is maintained before proceeding.[2][3]
Phase 1: Reception & Storage
-
Inspection: Upon receipt, wipe the exterior of the shipping container with a surfactant-based cleaner (e.g., Decon 90) before opening.[1][3] Assume the outside of the bottle is contaminated.[3][6]
-
Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). The enone functionality is prone to oxidation.[3]
-
Secondary Containment: Place the vial inside a screw-top plastic jar with desiccant.
Phase 2: Weighing & Solubilization (Critical Step)
-
Engineering Control: All weighing MUST occur inside a Powder Containment Balance Enclosure or a Class II Biosafety Cabinet.[3] Never weigh on an open bench.
-
Static Control: Use an ionizing bar or anti-static gun.[3] Static charge can cause this lightweight powder to "jump" onto gloves/sleeves.[3]
Step-by-Step Solubilization:
-
Tare the vial/flask with the cap on.
-
Open the vial only inside the enclosure.
-
Transfer powder using a disposable anti-static spatula.[3]
-
Solvent Addition: Add solvent (DMSO recommended) immediately to the powder to suppress dust generation.[3]
-
Seal & Wipe: Cap the vessel. Wipe the exterior with a solvent-dampened Kimwipe before removing it from the enclosure.[3] Dispose of the Kimwipe as hazardous waste immediately.[3]
Phase 3: Waste Disposal
-
Solid Waste: All contaminated consumables (gloves, wipes, spatulas) go into a double-bagged yellow hazardous waste bin labeled "Cytotoxic/Genotoxic."[1][2][3]
-
Liquid Waste: Segregate into "High Potency Organic Waste." Do not mix with general solvent waste to prevent cross-contamination of the main waste stream.[3]
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.
Figure 1: Operational workflow ensuring containment integrity from receipt to disposal.
Emergency Response Procedures
Spill Response (Solid Powder)
-
Evacuate: Clear the immediate area. Allow dust to settle (15 mins).[3]
-
PPE Upgrade: Don a Tyvek suit and P100 respirator.[3]
-
Cover: Gently cover the spill with solvent-dampened paper towels (prevents dust aerosolization).[3]
-
Clean: Wipe inward from the periphery.[3] Do not use a brush or broom.[3]
-
Verify: Check area with UV light (if compound is fluorescent) or perform a wet-swab verification.[3]
Exposure First Aid
-
Inhalation: Move to fresh air immediately. Seek medical evaluation. Alert medical staff of potential nitrile/cyanide metabolic risk (though unlikely to be acute cyanide poisoning, monitoring is prudent).[3]
-
Skin Contact: Wash with soap and copious water for 15 minutes.[3] Do not use alcohol/solvents (increases skin absorption).[3]
-
Eye Contact: Flush for 15 minutes. Discard contact lenses.[3][7]
References
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[3] United States Department of Labor.[3] [Link]2][3]
-
SafeBridge Consultants. Potent Compound Safety: A Guide to Handling Pharmaceutical Compounds. (Industry Standard Reference for OEB Classification).[3] ][3]">https://www.safebridge.com[2][3]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria.[3] (For Benzonitrile and Skin Sensitization Classification).[3][8][9][10] [Link]2][3]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] National Academies Press.[3] [Link]2][3]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. This compound [chemdict.com]
- 3. Spirotetramat Metabolite BYI08330-cis-enol PESTANAL , analytical standard 203312-38-3 [sigmaaldrich.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. vigon.com [vigon.com]
- 6. witpress.com [witpress.com]
- 7. cpachem.com [cpachem.com]
- 8. agilent.com [agilent.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. mcafcoop.com [mcafcoop.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
